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  • Product: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
  • CAS: 2059940-37-1

Core Science & Biosynthesis

Foundational

chemical structure of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

An In-depth Technical Guide to 1-Methyl-3-(methylamino)azepan-2-one hydrochloride A Foreword for the Modern Researcher The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a cornerstone in c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

A Foreword for the Modern Researcher

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a cornerstone in contemporary medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating the versatility of this structural motif.[1][2] This guide provides a detailed technical examination of a specific derivative, 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just a repository of data, but a logical and practical framework for understanding and utilizing this compound in a research and development setting. We will delve into its structural nuances, plausible synthetic pathways, and the analytical techniques required for its characterization, all while maintaining a strong emphasis on scientific integrity and reproducibility.

Part 1: Unveiling the Chemical Architecture

The unique dictates its physical and chemical properties. The molecule is built upon a central azepan-2-one ring, which is a saturated seven-membered lactam.[3][4] Key substitutions on this ring give the compound its distinct identity:

  • N-Methylation at Position 1: The nitrogen atom of the lactam is substituted with a methyl group. This modification removes the possibility of hydrogen bonding at this position and can influence the compound's solubility and metabolic stability.

  • Methylamino Group at Position 3: An amino group, itself substituted with a methyl group, is located at the alpha-carbon to the carbonyl group. This introduces a basic center and a potential site for further chemical modification.

  • Hydrochloride Salt: The compound is presented as a hydrochloride salt, which enhances its stability and aqueous solubility. The basic methylamino group is protonated in this form.

Retrosynthesis target 1-Methyl-3-(methylamino)azepan-2-one hydrochloride intermediate1 1-Methyl-3-(methylamino)azepan-2-one target->intermediate1 HCl addition intermediate2 3-Amino-1-methylazepan-2-one intermediate1->intermediate2 N-Methylation starting_material N-Methyl-ε-caprolactam intermediate2->starting_material α-Amination

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis would likely proceed as follows:

  • α-Bromination of N-Methyl-ε-caprolactam: The synthesis would commence with the bromination of N-methyl-ε-caprolactam at the alpha-position to the carbonyl group. This can be achieved using a standard brominating agent like N-bromosuccinimide (NBS) with a radical initiator.

  • Nucleophilic Substitution with an Amino Group: The resulting α-bromo lactam can then undergo nucleophilic substitution with a protected amine, such as benzylamine, or directly with ammonia followed by separation from the dialkylated product. A more controlled approach would be a Gabriel synthesis using potassium phthalimide.

  • Reductive Amination/Methylation: If a primary amine is introduced, a subsequent reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) would yield the desired methylamino group. Alternatively, direct methylation of the primary amine can be performed.

  • Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Synthetic_Workflow start Start: N-Methyl-ε-caprolactam step1 Step 1: α-Bromination (e.g., NBS, AIBN) start->step1 step2 Step 2: Nucleophilic Substitution (e.g., NaN3 then reduction, or Gabriel Synthesis) step1->step2 step3 Step 3: N-Methylation (e.g., Formaldehyde, NaBH(OAc)3) step2->step3 step4 Step 4: Salt Formation (HCl in ether) step3->step4 end End Product: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride step4->end

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Bromo-1-methylazepan-2-one

  • To a solution of N-methyl-ε-caprolactam (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-1-methylazepan-2-one.

Step 2: Synthesis of 3-Amino-1-methylazepan-2-one

  • Dissolve 3-bromo-1-methylazepan-2-one (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and stir the mixture at 60-70 °C for 12-18 hours.

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-azido-1-methylazepan-2-one.

  • Dissolve the crude azide in methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain 3-amino-1-methylazepan-2-one.

Step 3: Synthesis of 1-Methyl-3-(methylamino)azepan-2-one

  • To a solution of 3-amino-1-methylazepan-2-one (1.0 eq) in methanol, add aqueous formaldehyde (1.2 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Step 4: Formation of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

  • Dissolve the purified 1-methyl-3-(methylamino)azepan-2-one in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Structural Elucidation through Spectroscopic Analysis

The definitive confirmation of the would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the proposed structure and general spectroscopic principles.

Predicted Spectroscopic Data
TechniquePredicted Peaks/SignalsRationale
¹H NMR δ ~3.5-3.8 (m, 1H, C3-H), δ ~3.3 (s, 3H, N1-CH₃), δ ~2.8-3.0 (m, 2H, C7-H₂), δ ~2.6 (s, 3H, N-CH₃ on amino), δ ~1.5-2.0 (m, 6H, C4, C5, C6-H₂)The proton at C3 will be deshielded by the adjacent carbonyl and amino groups. The N-methyl groups will appear as singlets. The methylene protons on the ring will show complex multiplets.
¹³C NMR δ ~175 (C=O), δ ~60 (C3), δ ~50 (C7), δ ~35 (N1-CH₃), δ ~30 (N-CH₃ on amino), δ ~25-30 (C4, C5, C6)The carbonyl carbon will be the most downfield signal. The carbons attached to nitrogen (C3 and C7) will also be deshielded.
IR (cm⁻¹) ~2700-3000 (broad, N-H⁺ stretch), ~2950 (C-H stretch), ~1650 (C=O stretch, amide), ~1580 (N-H bend)The broad absorption in the high-frequency region is characteristic of an amine salt. The amide carbonyl stretch is a strong and characteristic peak. [5]
MS (ESI+) m/z = 157.13 (M+H)⁺In positive ion electrospray ionization, the molecule is expected to be observed as the protonated free base (loss of HCl).

Part 4: Potential Applications and Biological Relevance

While specific biological activity for 1-Methyl-3-(methylamino)azepan-2-one hydrochloride has not been reported in the available literature, the azepane-2-one (or caprolactam) core is present in various compounds with known biological activities.

  • Antimicrobial Agents: Analogues of capuramycin, which contain an azepan-2-one moiety, have been synthesized and tested for their antimycobacterial activity. [6]This suggests that derivatives of azepan-2-one could be explored as potential antimicrobial agents.

  • Drug Discovery Scaffolds: Substituted azepanes are considered a "pivotal structural motif in medicinal chemistry". [1]The development of robust asymmetric syntheses for substituted azepane derivatives highlights their importance in drug discovery projects. [7]* Cytotoxic Agents: Certain Mannich bases, which can be structurally related to β-aminoketones, have shown cytotoxic and anticancer activities. [8][9]The 3-aminoazepan-2-one structure shares features with β-aminoketones.

Potential_Applications center 1-Methyl-3-(methylamino) azepan-2-one hydrochloride app1 Antimicrobial Research center->app1 app2 Drug Discovery Scaffold center->app2 app3 Cytotoxic Agent Development center->app3

Caption: Potential research applications of the target compound.

Part 5: Safety and Handling

Proper handling of any chemical substance is paramount in a research environment. The following safety information is based on data for the compound and related structures.

  • Hazard Identification: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride is classified with the GHS07 pictogram, indicating it is a warning-level hazard. [10] * H315: Causes skin irritation. [10] * H319: Causes serious eye irritation. [10] * H335: May cause respiratory irritation. [10]* Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [11][12] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]

Part 6: Concluding Remarks

1-Methyl-3-(methylamino)azepan-2-one hydrochloride is a substituted lactam with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, predicted analytical data, and potential areas of application based on the rich chemistry of the azepane scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this and related molecules, fostering further investigation into its properties and potential uses.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes.
  • Merck. (n.d.). 1-methyl-3-(methylamino)azepan-2-one hydrochloride.
  • Hotoda, H., et al. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829-32.
  • (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed.
  • BASF. (2025). Safety Data Sheet.
  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • ResearchGate. (n.d.). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes.
  • Arkat USA. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • MDPI. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
  • Sigma-Aldrich. (n.d.). N-Methylcaprolactam 99 2556-73-2.
  • PubChem. (n.d.). N-Methylcaprolactam.
  • ResearchGate. (n.d.). (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS).
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 1-{3-[(methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride.
  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • WebSpectra. (n.d.). IR Absorption Table.
  • PubChem. (n.d.). Caprolactam.
  • Wikipedia. (n.d.). Caprolactam.
  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Benchchem. (n.d.). Mass Spectrometry Analysis of Methyl 3-aminopropanoate Hydrochloride: A Comparative Guide.
  • ChemicalBook. (2026). L(-)-ALPHA-AMINO-EPSILON-CAPROLACTAM.
  • The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • MDPI. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study.
  • (n.d.). caprolactam suppliers USA.
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  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • PMC. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents.
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  • ECHA CHEM. (n.d.). 3-(N-methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride.
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Sources

Exploratory

Physicochemical Profiling &amp; Handling of 1-Methyl-3-(methylamino)azepan-2-one HCl

[1][2] Executive Summary & Chemical Identity 1-Methyl-3-(methylamino)azepan-2-one Hydrochloride (CAS: 2059940-37-1) is a specialized heterocyclic building block characterized by a seven-membered lactam (caprolactam) core...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity

1-Methyl-3-(methylamino)azepan-2-one Hydrochloride (CAS: 2059940-37-1) is a specialized heterocyclic building block characterized by a seven-membered lactam (caprolactam) core.[1][2] Functionally, it presents two distinct nitrogen environments: a non-basic tertiary amide (lactam) and a basic secondary amine at the


-position.[2]

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting CNS receptors where the azepane ring mimics specific peptide turns or constrains conformational freedom.[2]

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
Common Name N-Methyl-3-(methylamino)caprolactam HCl
CAS Number 2059940-37-1
Molecular Formula

Molecular Weight 192.69 g/mol
SMILES CN1CCCCC(C1=O)NC.Cl
Structure Class

-Amino-lactam

Structural Analysis & Physicochemical Properties[1][2]

Electronic Structure & Basicity

Understanding the protonation state is vital for formulation and synthesis.[1]

  • N1 (Lactam Nitrogen): The nitrogen at position 1 is part of a tertiary amide system. The lone pair is delocalized into the carbonyl group (

    
    ), rendering it non-basic  and planar. It does not protonate under physiological or standard workup conditions.[1]
    
  • N3 (Exocyclic Amine): The secondary amine at position 3 is the sole basic center. In the hydrochloride salt form, this nitrogen is protonated (

    
    ), providing high water solubility and crystalline stability.
    
    • Estimated pKa: ~9.0 – 9.8 (Typical for

      
      -amino amides/lactams).[1]
      
    • Implication: In aqueous solution, the salt acts as a weak acid. To participate in nucleophilic substitution reactions (e.g., amide coupling), this salt must be neutralized (free-based) in situ using a tertiary base like DIPEA or TEA.

Solubility & Lipophilicity Profile

The HCl salt drastically alters the solubility profile compared to the free base.[1]

SolventSolubility RatingMechanistic Explanation
Water Very High (>100 mg/mL)Ionic dipole interactions dominate; the cationic ammonium headgroup is highly solvated.[1][2]
Methanol/Ethanol HighProtogenic solvents stabilize the ion pair.
DMSO/DMF HighHigh dielectric constant supports charge separation.
Dichloromethane Low to ModeratePoor solubility unless paired with a lipophilic counter-ion or in the presence of alcohols.
Hexane/Heptane InsolubleNon-polar solvents cannot overcome the lattice energy of the salt.
  • LogP (Predicted): ~0.2 (Free base) / < -1.0 (Salt form). The compound is highly hydrophilic.[1]

Solid-State Characteristics[1][2]
  • Appearance: Typically a white to off-white hygroscopic powder.[1][2]

  • Hygroscopicity: Critical Caution. Hydrochloride salts of small, polar amines are notoriously hygroscopic. Exposure to ambient moisture can lead to deliquescence (turning into a liquid/oil).

    • Protocol: Weigh quickly in controlled humidity or handle within a glovebox/nitrogen bag. Store in desiccators.

  • Thermal Stability: The lactam ring is generally stable up to ~150°C, but the presence of HCl can catalyze ring-opening hydrolysis (forming the amino acid) if moisture is present during heating.

Stability & Reactivity Mechanisms[2]

The primary degradation pathway for 1-Methyl-3-(methylamino)azepan-2-one HCl is acid-catalyzed hydrolysis of the lactam ring, yielding the corresponding acyclic amino acid derivative.[1][2] This is accelerated by heat and moisture.[1]

Diagram 1: Degradation Pathway (Lactam Hydrolysis)

Degradation Figure 1: Acid-catalyzed hydrolysis pathway of the azepan-2-one ring. Compound 1-Methyl-3-(methylamino) azepan-2-one HCl Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / Heat (Rate Limiting) Product N-Methyl-6-amino hexanoic acid deriv. Intermediate->Product Ring Opening (Irreversible)

[1][2][3]

Reactivity in Synthesis

When used as a reagent, the C3-amine is a nucleophile.[2] However, the


-position is sterically crowded due to the adjacent carbonyl and the ring constraint.[1][2]
  • Acylation: Reacts readily with acid chlorides/anhydrides.

  • Alkylation: Controlled alkylation is difficult; over-alkylation to the quaternary ammonium is a risk.

  • Chirality: If using the chiral form (e.g., (S)-isomer), racemization can occur under strongly basic conditions via enolization of the amide carbonyl.

Analytical Characterization Protocols

To validate the identity and purity of this compound, a multi-modal approach is required.

HPLC Method (Reverse Phase)

Due to the lack of strong chromophores (only the amide absorption at ~210 nm), UV detection is challenging.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the amine and improve peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (low sensitivity) or CAD (Charged Aerosol Detection) / ELSD for better sensitivity.

1H-NMR Interpretation (D2O Solvent)

Using Deuterium Oxide (


) suppresses the exchangeable NH protons, simplifying the spectrum.
  • 
     2.9 - 3.0 ppm:  Singlet (3H) corresponding to the 
    
    
    
    -Methyl group.[1]
  • 
     2.6 - 2.7 ppm:  Singlet (3H) corresponding to the 
    
    
    
    -Methyl group.[1]
  • 
     3.8 - 4.2 ppm:  Multiplet (1H) for the C3-H proton (
    
    
    
    to carbonyl).[1]
  • 
     1.4 - 2.0 ppm:  Multiplets (6H) for the azepane ring methylene protons (
    
    
    
    ).

Handling, Storage, and Safety Guide

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent moisture uptake.

  • Container: Tightly sealed amber glass vial with a teflon-lined cap.[1]

Safety (GHS Classification)

Based on structural analogs and SDS data:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[2]

Diagram 2: Recommended Handling Workflow

Handling Figure 2: Workflow for minimizing hygroscopic degradation. Storage Storage: 2-8°C Under Argon Retrieval Equilibrate to Room Temp (Desiccator) Storage->Retrieval Prevent Condensation Weighing Weighing: Quickly / Low Humidity Retrieval->Weighing Minimize Exposure Dissolution Dissolution: Water or MeOH Weighing->Dissolution Prepare Fresh Usage Reaction: Add Base (TEA/DIPEA) Dissolution->Usage In-situ Neutralization

References

  • Sigma-Aldrich. 1-methyl-3-(methylamino)azepan-2-one hydrochloride Product Page. Retrieved from

  • PubChem. N-Methylcaprolactam (Analogous Structural Data). National Library of Medicine.[1] Retrieved from

  • Enamine. 1-methyl-3-(methylamino)azepan-2-one hydrochloride Building Block. Retrieved from (Via Search Result 1.1)

  • Chemical Book.Physicochemical properties of Caprolactam derivatives. (General Reference for Lactam Stability).

Sources

Foundational

Introduction: The Azepan-2-one Scaffold - Beyond a Monomer to a Privileged Core in Medicine

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Azepan-2-one Derivatives Azepan-2-one, known more commonly as ε-caprolactam, is a seven-membered cyclic amide that serves as a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Azepan-2-one Derivatives

Azepan-2-one, known more commonly as ε-caprolactam, is a seven-membered cyclic amide that serves as a fundamental building block in materials science, most notably for the production of Nylon-6.[1][2] However, its utility extends far beyond industrial polymers. In the realm of medicinal chemistry, the azepane ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has cemented its status as a cornerstone in modern drug discovery.[1][3]

The significance of this scaffold is underscored by the numerous natural products and synthetic pharmaceuticals that incorporate it.[4][5][6] To date, more than 20 drugs approved by the FDA contain the azepane motif, treating a wide array of diseases from metabolic disorders to central nervous system ailments.[4][6] This guide focuses specifically on azepan-2-one derivatives and their hydrochloride salts. The formation of a hydrochloride salt is a critical strategy in pharmaceutical development, often employed to enhance the aqueous solubility, stability, and ultimately, the bioavailability of a drug candidate, thereby improving its therapeutic profile.

This document provides a comprehensive review of the synthetic methodologies used to create and functionalize azepan-2-one derivatives, explores their diverse biological activities, and delves into the structure-activity relationships that govern their function. It is intended as a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Part 1: Synthetic Strategies for Crafting Azepan-2-one Derivatives

The chemical versatility of the azepan-2-one core allows for a multitude of synthetic approaches, both for the initial construction of the seven-membered ring and for its subsequent functionalization.

Core Ring Synthesis

Two primary strategies for constructing the azepane ring are the classical Beckmann rearrangement and modern catalytic methods like ring-closing metathesis.

  • Beckmann Rearrangement: This is the traditional and large-scale industrial method for producing caprolactam.[3] It involves the acid-catalyzed rearrangement of cyclohexanone oxime. The choice of a strong acid catalyst (historically oleum) is crucial for promoting the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the seven-membered lactam. While robust, this method can require harsh conditions.

  • Ring-Closing Metathesis (RCM): For more complex or sensitive substrates, RCM offers a milder and highly versatile alternative.[7] This reaction utilizes a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form the cyclic azepine ring from a linear diene precursor. The high functional group tolerance of these catalysts makes RCM a powerful tool in discovery chemistry.[7]

Functionalization of the Azepan-2-one Scaffold

Once the core is formed, its properties can be finely tuned through substitution at various positions.

  • N-Substitution: The amide nitrogen is a common site for modification. Deprotonation with a base to form sodium ε-caprolactam, followed by reaction with alkyl halides, is an effective method for installing N-alkyl groups.[8][9] This site is often targeted to modulate lipophilicity and membrane permeability.

  • C-Substitution: Introducing substituents onto the carbon backbone is key to exploring specific interactions with biological targets.

    • Cascade C-H Functionalization: Modern rhodium-catalyzed reactions can directly functionalize C-H bonds, offering an atom-economical route to substituted azepinone derivatives.[7]

    • Asymmetric Synthesis: For developing stereospecific drugs, asymmetric syntheses are critical. Methods have been developed for producing enantiomerically pure (2S,5S)-5-substituted azepane-2-carboxylate derivatives, which are valuable for creating chiral drug candidates.[10]

    • Targeted Derivatization: Specific positions can be targeted, such as the synthesis of 3-(acylamino)azepan-2-ones, which have shown significant biological activity.[11]

  • Tandem Reactions: Complex modifications can be achieved through multi-reaction sequences. A tandem Wittig-Claisen protocol, for instance, can be used to introduce new olefin and ether functionalities while preserving the core lactam structure, expanding the chemical space of accessible derivatives.[1]

G start Precursors (e.g., Cyclohexanone, Dienes) ring_synthesis Ring Formation start->ring_synthesis azepanone_core Azepan-2-one Core ring_synthesis->azepanone_core functionalization Scaffold Functionalization azepanone_core->functionalization derivatives Functionalized Derivatives functionalization->derivatives beckmann Beckmann Rearrangement beckmann->ring_synthesis rcm Ring-Closing Metathesis (RCM) rcm->ring_synthesis n_sub N-Substitution n_sub->functionalization c_sub C-Substitution (e.g., C-H Activation) c_sub->functionalization tandem Tandem Reactions (e.g., Wittig-Claisen) tandem->functionalization

Caption: Key synthetic pathways to azepan-2-one derivatives.

Part 2: Therapeutic Applications & Biological Activities

The structural diversity of azepan-2-one derivatives has led to their investigation across a wide spectrum of therapeutic areas.[6] Their flexible seven-membered ring allows them to adopt conformations suitable for binding to various enzyme active sites and receptors.[4]

Derivative ClassTherapeutic AreaBiological Target/ActivityKey Findings
Caprolactam Thioureas AnticoagulationFactor Xa InhibitionThiourea analogs were 145-fold more potent than urea counterparts (IC50 = 0.11 µM); showed efficacy in a rat thrombosis model.[12]
3-(Acylamino)azepan-2-ones Anti-inflammatoryBroad-spectrum Chemokine InhibitionMetabolically stable and orally available; powerful anti-inflammatory agents in vivo with doses as low as 1 mg/kg.[11]
Capuramycin Analogues AntimycobacterialTranslocase I InhibitionPhenyl-type moieties were found to be effective substituents for potent antimycobacterial activity.[13]
Benzazepin-2-one Derivatives CNS DisordersDopamine D3 Receptor AntagonismPotent and selective antagonists developed for potential use in neuropsychiatric disorders.[14]
Substituted Azepan-3-ones OsteoporosisCathepsin K InhibitionDetailed structure-activity relationships have been developed for this class of inhibitors.[14]
Azepane-containing Drugs Metabolic DiseaseOral HypoglycemicTolazamide is an approved drug for type 2 diabetes.[4]
Azepane-containing Drugs Allergy/AntihistamineHistamine H1 Receptor AntagonistAzelastine is a potent, second-generation antihistamine used in nasal sprays.[4]

Part 3: Structure-Activity Relationship (SAR) - A Case Study

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. The development of caprolactam-based Factor Xa inhibitors provides an excellent case study.

Initial screening identified a caprolactam urea compound as a weak Factor Xa inhibitor with an IC50 of 16 µM.[12] A synthetic effort to explore the structure-activity relationship led to the replacement of the urea linker with a thiourea linker. This seemingly minor change resulted in a remarkable 145-fold increase in potency, with the lead thiourea analog (8c) exhibiting an IC50 of 0.11 µM.[12]

Causality: It is hypothesized that this dramatic improvement is due to the conformational preference of the thiourea linkage. This specific conformation is believed to better position the terminal groups of the inhibitor for optimal binding within the S1 and S4 pockets of the Factor Xa active site.[12] This insight—that modifying a linker can enforce a more bioactive conformation—is a powerful principle in medicinal chemistry. It demonstrates how subtle structural changes can have profound effects on potency by optimizing the fit between a ligand and its target protein.

SAR_Concept cluster_0 SAR Cycle for Factor Xa Inhibitors start Initial Hit Caprolactam Urea (IC50 = 16 µM) synthesis Chemical Modification: Urea -> Thiourea start->synthesis result Optimized Lead Caprolactam Thiourea (IC50 = 0.11 µM) synthesis->result insight Insight: Thiourea linker enforces a more favorable binding conformation. result->insight

Caption: SAR leading to a potent Factor Xa inhibitor.

Part 4: Featured Experimental Protocols

To provide a practical context, the following section details a representative two-step synthesis for creating a core azepane scaffold, adapted from validated literature procedures.[7]

Protocol 1: Synthesis of a Tetrahydro-1H-azepine Derivative via RCM

Objective: To construct the unsaturated seven-membered ring from a linear diene precursor.

Causality Behind Choices: Anhydrous DCM is used as the solvent to prevent quenching of the highly sensitive Grubbs catalyst. The reaction is run under an inert atmosphere (argon) to protect the catalyst from oxidative degradation. Refluxing provides the thermal energy required to overcome the activation barrier of the metathesis reaction.

Materials:

  • Diene precursor (1.0 eq)

  • Anhydrous Dichloromethane (DCM) (to make a 0.01 M solution)

  • Grubbs second-generation catalyst (2-5 mol%)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • Under an inert atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M).

  • Add the Grubbs second-generation catalyst (2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 40°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography using a Hexane:Ethyl Acetate gradient to yield the pure 2,3,4,7-tetrahydro-1H-azepine derivative.[7]

Protocol 2: Hydrogenation to the Saturated Azepane Scaffold

Objective: To reduce the double bond within the ring to yield the fully saturated azepane core.

Causality Behind Choices: Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for hydrogenation.[7] Methanol is a common solvent for these reactions as it readily dissolves the substrate without interfering with the catalysis. A hydrogen atmosphere provides the necessary reagent for the reduction. Filtering through Celite® is a standard and effective method for removing the solid Pd/C catalyst from the reaction mixture.

Materials:

  • 2,3,4,7-Tetrahydro-1H-azepine derivative (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) (to make a 0.1 M solution)

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).

  • Carefully add Pd/C (10 wt%) to the solution.

  • Stir the resulting suspension under a hydrogen atmosphere (e.g., from a balloon) at room temperature for 12-24 hours.

  • Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional MeOH to recover any adsorbed product.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude azepane product, which can be purified further if necessary.[7]

Conclusion and Future Perspectives

The azepan-2-one scaffold continues to demonstrate its immense value in the field of drug discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent structural properties make it a successful pharmacophore against a multitude of biological targets. The journey from a simple industrial monomer to a privileged core in over 20 approved medicines is a testament to its versatility.[6]

Future research will undoubtedly focus on developing more sophisticated and stereoselective synthetic methods to access novel derivatives.[10] The integration of computational chemistry and machine learning will enable a more rational design of azepane-based ligands with enhanced potency and selectivity. As our understanding of complex diseases grows, the azepan-2-one framework will remain a critical and enduring tool for scientists dedicated to discovering the next generation of life-saving therapeutics.

References

  • Title: Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification Source: Bentham Science Publishers URL
  • Title: Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols Source: Benchchem URL
  • Title: oximes of seven-membered heterocyclic compounds containing one heteroatom Source: ResearchGate URL
  • Title: Identification of 3-(acylamino)
  • Title: An asymmetric synthesis of (2S,5S)
  • Title: Synthesis and antimycobacterial activity of capuramycin analogues.
  • Title: The Chemistry Of Azepines And Their Derivatives Source: Samphina Academy URL
  • Source: RJWave.
  • Title: An overview of caprolactam synthesis Source: ResearchGate URL
  • Title: C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research Source: Life Chemicals URL
  • Title: An overview of caprolactam synthesis: Catalysis Reviews Source: Taylor & Francis URL
  • Title: N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior Source: arkat usa URL
  • Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL
  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL
  • Title: (PDF)

Sources

Exploratory

Biological Activity &amp; Application Guide: 1-Methyl-3-(methylamino)azepan-2-one Hydrochloride

This in-depth technical guide details the biological activity, pharmacological significance, and experimental utility of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride . Executive Summary 1-Methyl-3-(methylamino)azep...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological activity, pharmacological significance, and experimental utility of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride .

Executive Summary

1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 2059940-37-1) is a specialized chiral heterocyclic building block used primarily in high-value medicinal chemistry campaigns targeting the Central Nervous System (CNS).

Unlike standalone active pharmaceutical ingredients (APIs), this molecule serves as a constrained pharmacophore . It is a conformationally restricted mimic of an ethylenediamine motif, designed to improve the binding affinity, metabolic stability, and blood-brain barrier (BBB) penetration of drug candidates. Its primary biological relevance lies in the development of Dopamine D1 Receptor Positive Allosteric Modulators (PAMs) and Peptidomimetics (specifically


-turn mimics).

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Logic & Pharmacodynamics

The biological value of this molecule stems from its ability to "lock" a bioactive conformation. In many neurotransmitters and peptide ligands, the flexible ethylenediamine chain (


) is the key interaction point. By embedding this motif into a 7-membered lactam ring, this compound reduces the entropic penalty of binding to a receptor.
  • The Azepan-2-one Core: The 7-membered lactam ring mimics the

    
    -turn or 
    
    
    
    -turn of a peptide backbone, making it an ideal scaffold for protease inhibitors or receptor ligands that recognize peptide-like structures.
  • N-Methylation (Position 1): The methyl group on the lactam nitrogen removes a hydrogen bond donor, increasing lipophilicity (

    
    ) and preventing non-specific binding, which is critical for CNS penetration.
    
  • 3-Methylamino Group: Positioned

    
     to the carbonyl, this amine provides a basic center for ionic interactions with receptor residues (e.g., Aspartate or Glutamate in GPCR binding pockets) while remaining sterically defined.
    
Mechanism of Action (As a Scaffold)

When incorporated into a larger drug molecule, this scaffold acts via Conformational Restriction .

  • Linear Amines: Flexible; can adopt thousands of conformations, leading to off-target binding (side effects).

  • Azepan-2-one Scaffold: Rigid; forces the side chains into a specific vector, enhancing selectivity for targets like the Dopamine D1 receptor or CGRP receptors .

Part 2: Biological Applications & Therapeutic Targets

Primary Target: Dopamine D1 Receptor Modulation

Research indicates that 3-amino-azepan-2-one derivatives are critical intermediates in the synthesis of D1 Positive Allosteric Modulators (PAMs) .[1] These are investigated for treating cognitive deficits in Schizophrenia and Alzheimer's disease.

  • Role: The scaffold replaces the flexible piperidine or linear amine segments found in earlier D1 agonists.

  • Effect: The 1-methyl-3-(methylamino) motif provides the necessary geometry to bind to the allosteric site of the D1 receptor, distinct from the orthosteric dopamine binding site. This potentiates the natural signaling of dopamine without causing the rapid desensitization associated with direct agonists.

Secondary Target: Peptidomimetics & Protease Inhibition

The lactam structure is a bioisostere for the peptide bond (


).
  • Activity: Derivatives of this molecule act as inhibitors for Cysteine Proteases (e.g., Cathepsin K) by mimicking the transition state of the substrate.

  • Significance: The 7-membered ring provides a unique steric bulk that can fit into large, shallow active sites that smaller rings (pyrrolidines) cannot fill effectively.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the molecule mimics a constrained peptide turn, a critical feature for its biological recognition.

PharmacophoreMap Substance 1-Methyl-3-(methylamino) azepan-2-one HCl Feature1 Lactam Carbonyl (H-Bond Acceptor) Substance->Feature1 Contains Feature2 Restricted Ethylene Linker (Rigidity) Substance->Feature2 Enforces Feature3 Basic Amine (Cationic Interaction) Substance->Feature3 Provides Target Biological Target (e.g., D1 Receptor / Protease) Feature1->Target Binds Ser/Thr Feature2->Target Reduces Entropy Cost Feature3->Target Ionic Bond w/ Asp

Figure 1: Pharmacophore deconstruction showing how structural features map to biological interactions.

Part 3: Experimental Protocols

Handling & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C .

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexane).

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Protocol: Derivatization for SAR Studies

To evaluate biological activity, this building block is typically coupled to an aromatic core. Below is a standard protocol for Reductive Amination or Amide Coupling , the two most common reactions for this scaffold.

Objective: Attach the azepan-2-one scaffold to an aryl-aldehyde core (common in D1 PAM synthesis).

Reagents:

  • 1-Methyl-3-(methylamino)azepan-2-one HCl (1.0 eq)

  • Aryl Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DCM (Dichloromethane) (anhydrous)

Step-by-Step Methodology:

  • Free Basing (In-situ): Dissolve the HCl salt in anhydrous DCM. Add DIPEA and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Add the Aryl Aldehyde to the mixture. If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours) under Nitrogen atmosphere.

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over 
    
    
    
    , and concentrate.
  • Purification: The secondary amine product is typically purified via Flash Column Chromatography (MeOH/DCM gradient).

Workflow: Drug Discovery Pipeline

This diagram outlines the logical flow of using this intermediate in a medicinal chemistry campaign.

Workflow Step1 Start: 1-Methyl-3-(methylamino) azepan-2-one HCl Step2 Step A: Free Base Liberation (DIPEA/DCM) Step1->Step2 Step3 Step B: Coupling Reaction (Reductive Amination / Acylation) Step2->Step3 Step4 Intermediate: Functionalized Azepan-2-one Ligand Step3->Step4 Step5 Assay 1: In Vitro Binding (Radioligand Displacement) Step4->Step5 Step6 Assay 2: Functional Assay (cAMP accumulation for D1) Step5->Step6

Figure 2: Integration of the scaffold into a standard hit-to-lead optimization workflow.

Part 4: Data Summary & Properties

PropertyValueRelevance
Molecular Formula

Core composition.[1][2][3][4][5]
Molecular Weight 192.69 g/mol Low MW allows room for large substituents (Fragment-Based Design).
H-Bond Donors 1 (Amine NH)Optimized for membrane permeability (Rule of 5).
H-Bond Acceptors 2 (Carbonyl O, Amine N)Key for receptor interaction.
Chirality C3 Center (Usually S-isomer)Biological activity is highly stereospecific; (S)-isomer is preferred for D1 targets.
pKa (Calc) ~9.5 (Amine)Protonated at physiological pH (7.4), ensuring ionic bonding.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14003483 (Related 3-amino analog). Retrieved from

  • Google Patents. (2011). Compounds and methods for the treatment or prevention of Flavivirus infections (Example of Azepan-2-one usage). Patent AU2011276526A1. Retrieved from

Sources

Foundational

1-Methyl-3-(methylamino)azepan-2-one hydrochloride mechanism of action

This guide details the technical specifications, structural utility, and mechanistic applications of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride . Based on current pharmaceutical data, this compound is not a stand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, structural utility, and mechanistic applications of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride .

Based on current pharmaceutical data, this compound is not a standalone FDA-approved drug with a systemic physiological mechanism of action (e.g., like aspirin or atorvastatin). Instead, it is a privileged medicinal chemistry scaffold and chiral building block used to synthesize complex peptidomimetics. Its "Mechanism of Action" is defined by its ability to induce conformational constraint (specifically


-turn mimicry) in bioactive ligands targeting proteases (e.g., Cathepsin K) and GPCRs (e.g., CGRP receptors).

Part 1: Core Mechanism & Structural Utility

The Mechanism of Conformational Constraint

In drug discovery, flexible peptides often suffer from poor bioavailability and rapid proteolytic degradation. The 1-Methyl-3-(methylamino)azepan-2-one scaffold functions as a conformational lock .

  • Entropy Reduction: By incorporating the nitrogen and alpha-carbon of an amino acid into a 7-membered lactam ring (azepan-2-one), the scaffold restricts the rotation of the

    
     (phi) and 
    
    
    
    (psi) dihedral angles.
  • 
    -Turn Mimicry:  The 3-amino-azepan-2-one core forces the backbone into a geometry that closely mimics a Type II’ 
    
    
    
    -turn
    . This is critical for ligands that must fit into compact binding pockets (e.g., the S1/S2 subsites of cysteine proteases).
  • N-Methylation Effect:

    • Lactam Nitrogen (

      
      ):  Methylation here prevents the formation of non-specific hydrogen bonds and increases lipophilicity (LogP), enhancing membrane permeability.
      
    • Exocyclic Amine (

      
      ):  The methylamino group allows for further functionalization while introducing a specific steric clash that dictates the vector of the attached pharmacophore.
      
Target Interaction Dynamics

When incorporated into a larger drug molecule, this scaffold acts via the following mechanisms:

Interaction TypeMechanism of ActionBiological Target Examples
Backbone Rigidification Locks the pharmacophore in a bio-active conformation, reducing the entropic penalty of binding.CGRP Antagonists (e.g., Telcagepant analogs)
Transition State Mimicry The lactam carbonyl positions itself to interact with catalytic residues (e.g., Serine or Cysteine nucleophiles) without undergoing hydrolysis.Serine/Cysteine Protease Inhibitors
Sigma-1 Modulation The basic exocyclic amine, combined with the lipophilic core, satisfies the pharmacophore for Sigma-1 receptor binding (chaperone modulation).Neuroprotective Agents (Experimental)

Part 2: Experimental Protocols & Synthesis

Protocol 1: Scaffold Incorporation into Peptidomimetics

Objective: To utilize 1-Methyl-3-(methylamino)azepan-2-one as a dipeptide isostere in a solid-phase synthesis workflow.

Reagents:

  • Scaffold: 1-Methyl-3-(methylamino)azepan-2-one HCl[1]

  • Resin: 2-Chlorotrityl chloride resin

  • Coupling Agents: HATU, DIPEA

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve 1.0 eq of the hydrochloride salt in DCM.

    • Wash with saturated

      
       (aq) to liberate the free amine.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Resin Loading (C-Terminal):

    • Note: This scaffold is typically used as an internal constraint, not a C-terminal cap. If used internally, it requires a carboxyl handle (e.g., via succinic anhydride).

    • Alternative (N-Terminal Capping): React the free amine of the resin-bound peptide with the scaffold (if scaffold is pre-functionalized with a carboxyl linker).

  • Coupling Reaction (Standard):

    • Dissolve the carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in DMF.

    • Add DIPEA (2.5 eq) and activate for 5 minutes.

    • Add the 1-Methyl-3-(methylamino)azepan-2-one (free base).

    • Stir at Room Temperature for 4–6 hours.

    • Validation: Monitor reaction progress via LC-MS (Look for mass shift corresponding to amide bond formation).

  • Cleavage:

    • Cleave peptide from resin using 95% TFA / 2.5% TIS / 2.5%

      
      .
      
Protocol 2: Chiral Resolution (Self-Validating System)

Since the biological activity is often enantiomer-specific (usually the (3S)-isomer mimics L-amino acids), resolution is required.

  • Derivatization: React the racemic scaffold with (S)-Mandelic acid.

  • Crystallization: Recrystallize the diastereomeric salt mixture from Ethanol/Ethyl Acetate (1:3).

  • Validation: Check optical purity using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA 90:10). Target >98% ee.

Part 3: Visualization of Mechanism

The following diagram illustrates how the azepan-2-one scaffold constrains the peptide backbone to mimic a bioactive turn, facilitating high-affinity binding to a receptor pocket.

MoA_Mechanism Scaffold 1-Methyl-3-(methylamino) azepan-2-one Constraint Conformational Constraint Scaffold->Constraint Rigidifies Backbone BetaTurn Type II' Beta-Turn Mimicry Constraint->BetaTurn Forces Geometry Entropy Reduced Entropic Penalty Constraint->Entropy Delta S ~ 0 Binding High-Affinity Receptor Binding BetaTurn->Binding Shape Complementarity Entropy->Binding Thermodynamics Protease Protease Active Site (S1/S2 Pocket) Binding->Protease Inhibition GPCR GPCR Ligand Binding Domain Binding->GPCR Antagonism

Figure 1: Mechanistic pathway of the azepan-2-one scaffold in drug design, illustrating the transition from structural constraint to high-affinity target engagement.

References

  • Merck & Co. (2008). Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974). Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2] Technical Data: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0).[2] BenchChem Technical Repository. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride.[1] MilliporeSigma Catalog. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Handling, Storage, and Reconstitution Protocols for 1-Methyl-3-(methylamino)azepan-2-one HCl

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale 1-Methyl-3-(methylamino)azepan-2-one hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

1-Methyl-3-(methylamino)azepan-2-one hydrochloride is a specialized chemical building block frequently utilized in pharmaceutical synthesis and drug discovery pipelines. Structurally, it features a seven-membered lactam (azepanone) ring and a secondary amine. It is supplied as a hydrochloride (HCl) salt to protect the reactive amine from atmospheric oxidation and carbon dioxide (which can lead to carbamate formation)[1].

While the HCl salt form significantly enhances the compound's stability and aqueous solubility, it inherently increases the material's hygroscopicity. As a Senior Application Scientist, I emphasize that handling this compound requires strict environmental controls. Failure to mitigate moisture exposure will lead to water absorption, resulting in inaccurate gravimetric measurements, powder caking, and potential long-term hydrolysis of the lactam ring.

Physicochemical Profiling

To establish a baseline for experimental design, the critical physicochemical parameters of the compound are summarized below.

ParameterValue / Description
Chemical Name 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
CAS Number 2059940-37-1[1]
Molecular Formula C₈H₁₆N₂O · HCl[1]
Molecular Weight 192.69 g/mol [2]
Physical State Solid (Powder)[1]
Recommended Storage 4°C (Desiccated)[1][3]

Safety & Hazard Mitigation (E-E-A-T)

Every protocol must prioritize operator safety. According to the Globally Harmonized System (GHS), this compound triggers specific hazard statements due to the interaction of its functional groups with biological tissues[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality & Mitigation: The protonated amine and lactam functionalities can disrupt lipid bilayers and irritate mucosal membranes.

  • Required PPE: Nitrile gloves, safety goggles, and a lab coat.

  • Handling Environment: Due to the H335 (respiratory irritation) classification and the powder form[1], all dry powder handling must be conducted inside a certified chemical fume hood or a localized exhaust ventilation enclosure to prevent inhalation of airborne particulates.

Storage Protocols: Maintaining Integrity

Primary Solid Storage
  • Condition: Store the sealed vial at 4°C [3].

  • Causality: Maintaining a low temperature reduces the kinetic energy available for degradation pathways (e.g., oxidative degradation of the amine trace free-base).

  • Desiccation: The vial must be kept in a secondary container (such as a desiccator or a sealed bag containing indicating silica gel). Because HCl salts are highly hygroscopic, ambient moisture will rapidly degrade the physical integrity of the powder, turning it into a sticky resin that is impossible to weigh accurately.

Experimental Protocols: Handling & Reconstitution

The following self-validating workflows ensure that the compound remains chemically intact and that your stock solutions are highly accurate.

Protocol A: Solid Handling and Weighing
  • Thermal Equilibration (Critical Step): Remove the desiccated secondary container from the 4°C refrigerator and allow it to sit at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory immediately causes condensation to form on the powder. This introduces water weight (ruining molarity calculations) and initiates localized degradation.

  • Static Control: Wipe the exterior of the vial and your weighing spatulas with an anti-static cloth. HCl salt powders are prone to static cling, which leads to transfer losses.

  • Gravimetric Transfer: Weigh the required mass using an analytical balance (minimum 0.1 mg readability) inside a fume hood.

  • Self-Validation: Record the mass. If the powder appears clumpy or sticks aggressively to the weigh boat, it has been compromised by moisture. Pristine material should be a free-flowing powder.

Protocol B: Reconstitution (Stock Solution Preparation)
  • Solvent Selection: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the standard solvent. For analytical chemistry (e.g., LC-MS), HPLC-grade water or methanol can be used.

  • Dissolution: Add the calculated volume of solvent directly to the weighed powder. Vortex gently for 30–60 seconds.

  • Self-Validation (Visual Check): Hold the vial against alternating black and white backgrounds. The solution must be completely transparent. The absence of light-scattering particulates confirms 100% dissolution.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in low-bind microcentrifuge tubes.

  • Solution Storage: Store aliquots at -20°C or -80°C .

    • Causality: Aqueous or DMSO stock solutions are far more susceptible to hydrolysis than the dry powder. Freezing prevents this. Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to precipitate out of solution or degrade.

Workflow Visualization

The logical progression of the handling and reconstitution process is mapped below. Adhering to this sequence guarantees the integrity of the compound from storage to application.

HandlingWorkflow A 1. Primary Storage Solid at 4°C (Desiccated) B 2. Thermal Equilibration Warm to RT before opening A->B Prevents moisture condensation C 3. Weighing & Handling Fume Hood / Enclosed Balance B->C Minimizes static & exposure D 4. Reconstitution Dissolve in Solvent C->D Ensures accurate molarity E 5. Solution Storage Aliquots stored at -20°C D->E Prevents freeze-thaw degradation

Workflow for the handling and reconstitution of 1-Methyl-3-(methylamino)azepan-2-one HCl.

References

  • Kolabshop. "1-methyl-3-(methylamino)azepan-2-one hydrochloride Physicochemical Data." Accessed March 1, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-3-(methylamino)azepan-2-one HCl

Welcome to the technical support center for the purification of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working with this compound and require robust methods to achieve high purity. As this molecule is likely a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1]

This document provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by in-depth troubleshooting guides for common purification challenges. All protocols are designed to be self-validating, incorporating analytical checkpoints to ensure success.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-3-(methylamino)azepan-2-one HCl and what are its likely impurities?

1-Methyl-3-(methylamino)azepan-2-one HCl is a substituted lactam, specifically a derivative of azepan-2-one (also known as caprolactam).[2] The presence of a methylamino group and its formulation as a hydrochloride salt suggests it is a polar, water-soluble molecule.

Impurities can originate from various sources, including the manufacturing process or degradation.[3] Based on its structure, potential impurities could include:

  • Starting Materials: Unreacted caprolactam derivatives or methylating agents.

  • By-products: Products from side-reactions, such as over-methylation or isomers formed during synthesis.[4][5]

  • Residual Solvents: Organic solvents used during synthesis or initial purification steps.[7]

Q2: Why is a robust purification strategy essential for this compound?

In pharmaceutical development, the purity of an intermediate directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities.[1][7] Failure to control impurities can lead to:

  • Altered pharmacological or toxicological profiles.

  • Reduced stability of the final API.

  • Complications in downstream process steps.

Q3: What are the primary methods for purifying 1-Methyl-3-(methylamino)azepan-2-one HCl?

Given its nature as a polar, crystalline hydrochloride salt, the most common and effective purification methods are:

  • Recrystallization: An effective technique for removing impurities with different solubility profiles.[]

  • Liquid-Liquid Extraction (LLE): Useful for removing inorganic salts or impurities with significantly different polarities. The free base can be extracted into an organic solvent from an aqueous basic solution.[9]

  • Column Chromatography: A highly effective but often less scalable method for separating structurally similar impurities.[4]

Q4: How can I assess the purity of my sample?

Several analytical techniques are essential for confirming the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and identifying impurities. A reversed-phase method is typically suitable.[10][11]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the effectiveness of purification steps.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if they are present in sufficient quantities (>1%).[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying unknown impurities.[14]

Troubleshooting and Purification Workflow

This section addresses specific issues you may encounter during the purification of 1-Methyl-3-(methylamino)azepan-2-one HCl. The following workflow provides a general strategy for moving from a crude product to a highly pure compound.

G cluster_0 Initial State cluster_1 Analysis & Decision cluster_2 Purification Pathways cluster_3 Final Product Crude Crude Product (Post-Synthesis) Analysis Purity Analysis (TLC / HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization >90% Pure Few Impurities Chromatography Column Chromatography Analysis->Chromatography <90% Pure Multiple Close Impurities Extraction Acid/Base Extraction Analysis->Extraction Significant Inorganic or Non-polar Impurities Final_Analysis Final Purity & Characterization Recrystallization->Final_Analysis Chromatography->Final_Analysis Extraction->Final_Analysis Final_Analysis->Recrystallization Needs Further Polishing Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Meets Spec

Figure 1: General workflow for the purification of 1-Methyl-3-(methylamino)azepan-2-one HCl.

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids.[5] Success hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound), causing it to separate as a liquid instead of a solid.

Causality: This is often caused by a solvent that is too non-polar for the compound, or by cooling the solution too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of a more polar, miscible co-solvent (e.g., isopropanol if you are using ethyl acetate) until the solution becomes clear again.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Avoid shocking the solution with rapid temperature changes.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

G Start Oiling Out Occurs Reheat 1. Re-heat solution until clear Start->Reheat AddSolvent 2. Add polar co-solvent (e.g., IPA, EtOH) Reheat->AddSolvent SlowCool 3. Cool slowly to RT, then to 0-4°C AddSolvent->SlowCool Check Crystals Form? SlowCool->Check Success Success: Isolate Crystals Check->Success Yes Failure 4. Scratch or Seed Check->Failure No Failure->Check Reassess Re-evaluate Solvent System Failure->Reassess If still fails

Figure 2: Decision tree for troubleshooting when a compound "oils out" during recrystallization.

Q: My recovery from recrystallization is very low. How can I improve the yield?

Causality: Low recovery is typically due to using too much solvent or the compound having significant solubility even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

  • Solvent System Selection: Choose a solvent system where the compound is less soluble at cold temperatures. An anti-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol), and then slowly add a "poor" solvent (e.g., ethyl acetate or MTBE) at room temperature until the solution becomes cloudy. Heat to redissolve, then cool slowly.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining mother liquor by about 50% and cool again to obtain a second crop. Note that the second crop may be of lower purity.[15]

Solvent System (Example)PolarityBoiling Point (°C)Comments
Isopropanol (IPA) / Ethyl AcetateMedium82 / 77Good for polar compounds. Dissolve in hot IPA, add Ethyl Acetate as anti-solvent.
Methanol (MeOH) / MTBEHigh/Low65 / 55Excellent for precipitating polar salts from a highly polar solution.
Ethanol (EtOH) / WaterHigh78 / 100May be suitable, but the high water solubility of the HCl salt could be an issue.

Guide 2: Purification via Column Chromatography

When recrystallization fails to remove impurities that are structurally very similar to the target compound, column chromatography is the preferred method.[4]

Q: How do I choose the right conditions (stationary and mobile phase) for my compound?

Causality: The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase. For a polar compound like 1-Methyl-3-(methylamino)azepan-2-one HCl, reverse-phase chromatography is often unsuitable due to poor retention. Normal-phase chromatography on silica gel is the standard approach.

Methodology for Condition Screening:

  • Stationary Phase: Start with standard silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent) Screening with TLC:

    • Since the compound is an HCl salt, it may streak on silica. It is often necessary to add a small amount of a basic modifier to the eluent to improve peak shape.

    • Spot the Compound: Dissolve a small amount of the crude material in methanol and spot it on a silica gel TLC plate.

    • Test Eluent Systems:

      • System A: Dichloromethane (DCM) / Methanol (e.g., 95:5)

      • System B: DCM / Methanol / Ammonium Hydroxide (e.g., 90:10:1)

      • System C: Ethyl Acetate / Methanol / Triethylamine (e.g., 90:10:1)

    • Goal: Aim for a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15]

Q: My compound is stuck on the column and won't elute. What happened?

Causality: The compound is too polar for the chosen eluent system, leading to very strong adsorption to the silica gel. This is common for amine salts.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. You can run a gradient from a lower polarity to a higher one.

  • Add a Modifier: If not already present, add a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the eluent. This will compete with the amine on your compound for the acidic sites on the silica gel, allowing it to elute.

  • Switch to Free Base: For difficult separations, consider neutralizing the HCl salt to the free base before chromatography.

    • Dissolve the crude HCl salt in water.

    • Basify to pH >10 with NaOH or K2CO3.

    • Extract the free base into an organic solvent like DCM or ethyl acetate.

    • Dry the organic layer, concentrate, and then perform chromatography on the free base, which is less polar and will behave more predictably on silica.

    • After purification, the free base can be converted back to the HCl salt by dissolving it in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in isopropanol or ether.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Ethyl Acetate
  • Dissolution: Place the crude 1-Methyl-3-(methylamino)azepan-2-one HCl (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol (IPA) needed to dissolve the solid completely (start with ~5 mL and add more if needed).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While stirring the hot IPA solution, slowly add ethyl acetate until the solution becomes faintly turbid. Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Verification: Check the purity by HPLC and measure the melting point. A sharp melting point indicates high purity.

Protocol 2: Purity Assessment by HPLC

This is a general starting method. Optimization may be required.[10]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (as the chromophore is weak)
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The C18 column separates compounds based on hydrophobicity.[16] The acidic mobile phase (TFA) ensures that the amine is protonated and improves peak shape. A gradient elution is used to ensure that both polar and potential non-polar impurities are eluted from the column.[10]

References

  • Catalan, C. A. (2018). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]

  • Eurofins (n.d.). Analytical Method Summaries. Eurofins. [Link]

  • Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396. [Link]

  • Jain, A. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 611-616. [Link]

  • Glennon, B. et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Google Patents (n.d.).
  • Ghosh, A. et al. (2014). An overview on pharmaceutical impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Ates, H. et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • CAMAG (n.d.). Planar chromatography – an essential component of modern analysis. CAMAG. [Link]

  • Mezaal, E. N. et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 8(4), 1060. [Link]

  • Wang, Y. et al. (2023). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. MDPI. [Link]

  • Google Patents (n.d.). CN103420939A - Method for synthesizing azacycloheptane.
  • Kumar, V. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2013, 1-6. [Link]

  • Durgun, M. et al. (2007). Synthesis and Characterization of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2759-2769. [Link]

  • Kéri, G. et al. (2020). Biomimetic Chromatography to Accelerate Drug Discovery: Part I. LCGC International, 33(11), 598-605. [Link]

  • Van Eerdenbrugh, B. et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • U.S. Geological Survey (2025). Supporting Figure S13. Stability of Degradates in Reagent Water—LC-MS/MS Negative ESI Analytes. [Link]

  • Agilent Technologies (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • National Center for Biotechnology Information (n.d.). Caprolactam. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. PubChem. [Link]

  • CVUA Stuttgart (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • Ace, M. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(9), 1717-1730. [Link]

  • El-Didamony, A. M. et al. (2012). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Journal of the Brazilian Chemical Society, 23(1), 113-121. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-Methyl-3-(methylamino)azepan-2-one HCl

Application Scientist Dispatch: The synthesis of 1-methyl-3-(methylamino)azepan-2-one—a critical chiral intermediate in the development of neurological therapeutics and dopamine receptor modulators[1]—presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Dispatch: The synthesis of 1-methyl-3-(methylamino)azepan-2-one—a critical chiral intermediate in the development of neurological therapeutics and dopamine receptor modulators[1]—presents a classic dual-alkylation challenge. The molecule features both a lactam nitrogen and an exocyclic aliphatic amine. Attempting to methylate both sites simultaneously or without kinetic control inevitably leads to a complex mixture of regioisomers and over-alkylated side products.

This guide provides a mechanistic troubleshooting framework and a self-validating protocol to ensure high-fidelity synthesis of the target compound.

Synthetic Workflow & Side-Product Branching

Workflow SM 3-Aminoazepan-2-one (Starting Material) BocSM Boc-Protected Intermediate (Amine Masking) SM->BocSM Boc2O (Prevents over-alkylation) OverMe 1-Methyl-3-(dimethylamino)azepan-2-one (Over-methylation) SM->OverMe Direct MeI (Excess) Loss of Control LactamMe 1-Methyl-3-(Boc-amino)azepan-2-one (Regioselective N-Alkylation) BocSM->LactamMe NaH, MeI in THF (Kinetic Control) OAlk O-Methylated Caprolactim (Regioisomer) BocSM->OAlk Hard Electrophile (Me2SO4) Polar Solvent (DMF) RingOp Acyclic Amino Acid (Hydrolysis) BocSM->RingOp Aqueous Base / Heat (Lactam Cleavage) Target 1-Methyl-3-(methylamino)azepan-2-one (Target API Intermediate) LactamMe->Target 1. HCl/Dioxane 2. HCHO, NaBH(OAc)3

Fig 1: Controlled synthetic workflow vs. side-product branching for 1-Methyl-3-(methylamino)azepan-2-one.

Mechanistic Troubleshooting & FAQs

Q1: I am observing a +14 Da mass shift in my LC-MS analysis of the final product. How do I confirm if this is over-methylation or a regiochemical isomer? A1: A +14 Da shift indicates an extraneous methyl group. Causally, this stems from either the over-methylation of the exocyclic amine to form a tertiary amine (dimethylamino)[2], or the O-alkylation of the lactam carbonyl.

  • Diagnostic Action: Analyze the

    
    H NMR spectrum. If the 
    
    
    
    Da mass is due to over-methylation, you will observe a 6H singlet around
    
    
    2.3 ppm corresponding to the
    
    
    group. If it is an O-alkylated caprolactim, you will observe a 3H singlet shifted significantly downfield to
    
    
    3.8 ppm (
    
    
    ), and the IR spectrum will show an imine (
    
    
    ) stretch at ~1680 cm
    
    
    instead of the lactam amide carbonyl at ~1650 cm
    
    
    .

Q2: My lactam N-methylation step is yielding significant O-alkylated side products. How can I drive the reaction toward the desired N-alkylated azepan-2-one? A2: Lactams exist in tautomeric equilibrium with their lactim form. Upon deprotonation, an ambident enolate is formed. According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft"[3].

  • Causality & Solution: Using highly polar aprotic solvents (like DMF) heavily solvates the counter-cation, leaving the hard oxygen highly exposed and favoring O-alkylation. Furthermore, hard electrophiles like dimethyl sulfate favor oxygen attack. To correct this, switch to a less polar solvent (anhydrous THF or Toluene) and use a softer electrophile (Methyl Iodide) to kinetically favor the softer nitrogen center[3].

Q3: How do I prevent the over-methylation of the C3 primary amine? A3: Primary aliphatic amines are highly nucleophilic. When mono-methylated, the resulting secondary amine becomes even more nucleophilic due to the inductive electron-donating effect of the newly added methyl group. Consequently, direct alkylation with methyl halides lacks kinetic control and rapidly cascades into the tertiary dimethylamino derivative[2].

  • Causality & Solution: Abandon direct alkylation for the amine. Instead, utilize a reductive amination pathway. By reacting the primary amine with exactly 1.0 equivalent of formaldehyde, a transient imine is formed. Reducing this in situ with a mild, sterically bulky hydride source like sodium triacetoxyborohydride (NaBH(OAc)

    
    ) ensures the reaction stops cleanly at the secondary amine.
    
Diagnostic Data Presentation

To rapidly identify your reaction stream components, cross-reference your analytical data against this standardized matrix:

Compound ProfileLC-MS [M+H]

Key

H NMR Shifts (ppm)
Key IR Bands (cm

)
Causative Error
Target Product 157.1 2.9 (3H, s, lactam N-CH

), 2.4 (3H, s, NH-CH

)
1650 (Amide C=O), 3300 (N-H) None (Optimal)
Over-methylated Amine171.12.3 (6H, s, -N(CH

)
1650 (Amide C=O), No N-HDirect MeI on free amine
O-Alkylated Regioisomer157.13.8 (3H, s, -OCH

)
1680 (Imine C=N)Use of DMF or Me

SO

Ring-Opened Hydrolysate175.1Broad exchangeable ~11.0 (-COOH)1710 (Acid C=O)Aqueous base / Moisture
Under-methylated Amine143.12.9 (3H, s, lactam N-CH

)
3350, 3280 (Primary NH

)
Incomplete reductive amination
Self-Validating Experimental Protocol

To bypass the side reactions detailed above, you must decouple the methylation of the lactam from the amine. This protocol utilizes a temporary Boc-protection strategy, ensuring absolute regiocontrol.

Phase 1: Amine Masking (Boc Protection)

  • Reaction: Suspend 3-aminoazepan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq).
    
  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will appear as a dark purple spot (primary amine). The reaction is complete when the purple spot disappears entirely, indicating full masking of the highly nucleophilic amine.

Phase 2: Regioselective Lactam N-Methylation

  • Reaction: Dissolve the Boc-protected intermediate in strictly anhydrous THF at 0 °C under Argon. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Causality note: THF is chosen over DMF to suppress O-alkylation.

  • Self-Validation Checkpoint: Hydrogen gas evolution will occur. Wait until bubbling ceases completely (approx. 30 mins) to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Stir for 4 hours, warming to room temperature.

  • Self-Validation Checkpoint: Run an IR scan of the crude aliquot. The broad N-H stretch at ~3200 cm

    
     (from the lactam) must be completely absent, confirming quantitative N-methylation.
    

Phase 3: Deprotection & Controlled Mono-Methylation

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours.

  • Self-Validation Checkpoint: CO

    
     gas evolution will cease. LC-MS must show a single peak at m/z 143.1 [M+H]
    
    
    
    .
  • Reductive Amination: Evaporate to dryness, then dissolve the resulting amine HCl salt in 1,2-Dichloroethane (DCE). Add Triethylamine (1.0 eq) to free-base, followed by exactly 1.0 eq of aqueous Formaldehyde (37%). Stir for 30 minutes to allow imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 eq) and stir for 12 hours.
    
  • Self-Validation Checkpoint: LC-MS must show m/z 157.1. If any m/z 171.1 (over-methylation) is detected, quench the reaction immediately with saturated aqueous NaHCO

    
    .
    

Phase 4: HCl Salt Formation

  • Reaction: Extract the free base into DCM, dry over Na

    
    SO
    
    
    
    , and concentrate. Dissolve the oil in anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether at 0 °C.
  • Self-Validation Checkpoint: A rapid precipitation of a white crystalline solid will occur. Filter and wash with cold ether to isolate the highly pure 1-Methyl-3-(methylamino)azepan-2-one HCl.

References
  • ACS Organometallics. "N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand." ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methylamino Azepan-2-One Formation

Welcome to the technical support center for the synthesis of methylamino azepan-2-one (also known as N-methyl-ε-caprolactam). This guide is designed for researchers, chemists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methylamino azepan-2-one (also known as N-methyl-ε-caprolactam). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter for maximizing yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt procedures to your specific laboratory conditions.

Introduction: The Temperature Tightrope in N-Alkylation

The synthesis of methylamino azepan-2-one is fundamentally an N-alkylation of the ε-caprolactam ring. This reaction, typically a nucleophilic substitution, involves the deprotonation of the lactam's nitrogen atom by a base to form a potent nucleophile (the lactamate anion), which then attacks a methylating agent.

Temperature control is paramount. While higher temperatures generally accelerate reaction rates, they can also trigger undesirable side reactions, leading to diminished yields and complex purification challenges. Finding the optimal thermal window is therefore a balancing act between reaction kinetics and thermodynamic stability. This guide will help you navigate that balance.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful synthesis and troubleshooting.

Q1: What is the general mechanism for the formation of methylamino azepan-2-one?

A1: The reaction is a two-step nucleophilic substitution process.

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom of the azepan-2-one (ε-caprolactam) ring, forming a resonance-stabilized lactamate anion. The choice of base is critical; strong bases like sodium hydride (NaH) or the in-situ formation of sodium caprolactam from sodium hydroxide are common.[1][2]

  • Nucleophilic Attack: The newly formed lactamate anion, a powerful nucleophile, attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, dimethyl sulfate). This forms the C-N bond, yielding the final product, methylamino azepan-2-one.[1][3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Azepan-2-one Azepan-2-one Lactamate_Anion Lactamate Anion Azepan-2-one->Lactamate_Anion + Base Base Base Protonated_Base Protonated Base Lactamate_Anion_ref Lactamate_Anion->Lactamate_Anion_ref Methylating_Agent Methylating Agent (e.g., CH3-I) Product Methylamino Azepan-2-one Methylating_Agent->Product + Lactamate Anion Leaving_Group Leaving Group (e.g., I⁻)

Caption: General mechanism for N-methylation of azepan-2-one.

Q2: Why is reaction temperature such a critical parameter?

A2: Temperature directly influences both the rate of the desired reaction and the rates of competing side reactions.

  • Reaction Kinetics: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the temperature will speed up the formation of methylamino azepan-2-one. This is beneficial for completing the reaction in a reasonable timeframe.[4]

  • Side Reactions: The most significant side reaction is the base-catalyzed anionic ring-opening polymerization of ε-caprolactam.[1][2] This process is also highly temperature-dependent. At elevated temperatures, the lactamate anion can attack another molecule of caprolactam instead of the methylating agent, initiating a polymerization chain that consumes starting material and leads to the formation of unwanted oligomers or high molecular weight polyamide 6.[4][5]

  • Reagent Stability: At excessively high temperatures, reagents or the solvent may begin to degrade, introducing further impurities.[1][6]

The goal is to find an "optimal temperature window" where the rate of N-methylation is significant, but the rate of polymerization and degradation remains negligible.

Q3: How do I monitor the progress of the reaction to determine if the temperature is optimal?

A3: Real-time or periodic monitoring is crucial. The most common laboratory technique is Thin-Layer Chromatography (TLC) . By comparing the reaction mixture to spots of the starting material (azepan-2-one), you can visually track the disappearance of the reactant and the appearance of the product. An optimal temperature will show a steady conversion over time without the appearance of significant baseline streaking or multiple unexpected spots, which might indicate side product formation. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[7][8][9]

Troubleshooting Guide

This section is formatted to directly address common issues encountered during the synthesis.

Problem: I am observing very low or no formation of my product.

This is a common issue that can point to problems with reagents, setup, or reaction conditions, including temperature.

  • Possible Cause 1: Ineffective Deprotonation. The lactamate anion may not be forming. This can happen if your base is inactive or if your solvent is not anhydrous. Strong bases like sodium hydride (NaH) are extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven- or flame-dried. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. Use a fresh, high-quality base.

  • Possible Cause 2: Insufficient Temperature. The reaction may be too cold, resulting in extremely slow kinetics.

    • Solution: If TLC analysis shows no change after a significant period (e.g., 1-2 hours) at a low temperature (e.g., 0 °C), cautiously and incrementally increase the temperature (e.g., to room temperature, then to 40-50 °C). Monitor the reaction by TLC at each new temperature.

  • Possible Cause 3: Poor Reagent Quality. The methylating agent may have degraded.

    • Solution: Use a fresh bottle of the methylating agent. Methyl iodide, for instance, should be colorless or pale yellow; a dark brown color indicates decomposition and the presence of iodine.

Problem: My reaction is very slow, and a significant amount of starting material remains even after extended periods.

This suggests that the activation energy barrier is not being sufficiently overcome.

  • Possible Cause: Reaction Temperature is Too Low. While avoiding side reactions is important, an overly cautious low temperature will stall the reaction.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, holding at each new temperature for 30-60 minutes while monitoring via TLC or another analytical method. This systematic approach helps identify the temperature at which the reaction proceeds at a reasonable rate without triggering significant side reactions. Refer to the table below for suggested starting points.

Problem: The reaction works, but the final product is difficult to purify due to a sticky, polymeric residue.

This is a classic sign of the primary side reaction: anionic polymerization.

  • Possible Cause: Reaction Temperature is Too High. You have exceeded the optimal temperature window, and the rate of polymerization has become significant.

    • Solution: Redo the reaction at a lower temperature. If the reaction was run at 80 °C, for example, try it at 50-60 °C. While the reaction may take longer, the final yield of pure product will likely be higher due to the suppression of this major side reaction.[1][4]

  • Possible Cause 2: High Concentration of Base/Initiator. An excess of the lactamate anion can also promote polymerization.

    • Solution: Ensure you are using the correct stoichiometry of base (typically 1.0-1.1 equivalents relative to the caprolactam).

Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield.

Data & Protocols

Table 1: Recommended Starting Temperatures for N-Methylation of Azepan-2-one
Base (eq.)SolventMethylating Agent (eq.)Recommended Starting Temp. (°C)Notes & Considerations
Sodium Hydride (NaH) (1.1)Anhydrous THF/DMFMethyl Iodide (1.2)0 °C → Room TempNaH is highly reactive and requires a strictly inert, anhydrous setup. Add NaH first, then caprolactam, followed by slow addition of methyl iodide at 0 °C.[3]
Sodium Hydroxide (NaOH) (1.1)TolueneMethyl Iodide (1.2)60 - 80 °CRequires azeotropic removal of water with a Dean-Stark apparatus to form sodium caprolactam in situ before adding the methylating agent.[1]
Potassium Carbonate (K₂CO₃) (2.0)DMFMethyl Iodide (1.5)50 - 70 °CA milder base, which may require higher temperatures and longer reaction times but can reduce the risk of polymerization.[10]
Protocol 1: General Procedure for Temperature-Controlled N-Methylation using NaH

Objective: To synthesize methylamino azepan-2-one with precise temperature control to minimize side reactions.

Materials:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Condenser (with N₂/Ar inlet)

  • Dropping funnel

  • Ice-water bath and oil bath

  • Azepan-2-one (ε-caprolactam) (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, thermometer, and condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition (Base): To the flask, add anhydrous THF via syringe. Carefully add the sodium hydride dispersion. Stir the suspension.

  • Deprotonation: Dissolve the azepan-2-one in a small amount of anhydrous THF and add it dropwise to the NaH suspension at room temperature. You may observe gas (H₂) evolution. Stir for 30-60 minutes to ensure complete formation of the lactamate anion.

  • Temperature Control (Cooling): Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition (Electrophile): Add methyl iodide to the dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress every hour using TLC.

  • Temperature Adjustment (Heating): If the reaction stalls at room temperature (as determined by TLC), gently heat the mixture using an oil bath to 40 °C. Maintain this temperature and continue monitoring. Avoid aggressive heating.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very slowly add saturated aqueous NH₄Cl to quench the excess NaH. Caution: Quenching is exothermic and produces hydrogen gas.

  • Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and extract the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualization: The Impact of Temperature

The following diagram illustrates the conceptual relationship between reaction temperature and the rates of the desired N-methylation versus the undesirable polymerization side reaction. The optimal temperature range is where the rate of product formation is maximized while the rate of side reactions remains minimal.

G cluster_0 Effect of Temperature on Reaction Rates Y_axis Rate X_axis Temperature (°C) Y_axis->X_axis Optimal_Zone Optimal Window Desired_Reaction Desired Reaction (N-Methylation) Side_Reaction Side Reaction (Polymerization) p1->p2 p2->p3 p3->p4 s1->s2 s2->s3 s3->s4

Caption: Optimal temperature balances desired reaction rate and side reactions.

References

  • Ramakrishna, V., & Prasad, K. R. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. RJWave.org.
  • Tanner, D., & Groth, T. (2012). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. PMC. Available at: [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63. Available at: [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ResearchGate. Available at: [Link]

  • Chen, T-Y., et al. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts. Loughborough University Institutional Repository. Available at: [Link]

  • García-Serna, J., et al. (2020). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. Available at: [Link]

  • Kherroub, R., et al. (2014). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Semantic Scholar. Available at: [Link]

  • Mercer, S. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Bahamonde, A. (n.d.). New approaches to amide arylation and alkylation under mild conditions. ACS. Available at: [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. Available at: [Link]

Sources

Optimization

stability of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride under various pH levels

Welcome to the technical support center for 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting assistance for stability studies of this molecule under various pH conditions.

Introduction to Stability Challenges

1-Methyl-3-(methylamino)azepan-2-one hydrochloride, a substituted caprolactam derivative, possesses functional groups susceptible to pH-dependent degradation. The lactam ring is prone to hydrolysis, particularly under strong acidic or basic conditions, while the methylamino group can undergo various reactions. Understanding the stability profile of this compound is therefore critical for developing robust formulations and analytical methods.

This guide provides a framework for identifying and resolving common stability issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound shows rapid degradation in my aqueous formulation. What is the likely cause?

Answer: Rapid degradation of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride in aqueous solutions is most commonly attributed to pH-dependent hydrolysis of the azepan-2-one (caprolactam) ring. The stability of lactams is significantly influenced by the pH of the medium.

Troubleshooting Workflow:

  • Confirm pH: Immediately measure the pH of your formulation. Deviations from the optimal pH range can accelerate degradation.

  • Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study. This involves subjecting the compound to a range of stress conditions.

    • Rationale: This study will reveal the compound's intrinsic stability and help identify the degradation products, which is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Step Procedure Purpose
1 Prepare Stock Solution: Dissolve a known concentration of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride in a suitable solvent (e.g., Methanol or Acetonitrile).To have a standardized solution for all stress conditions.
2 Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.To simulate acidic conditions and promote acid-catalyzed hydrolysis.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.To simulate alkaline conditions and promote base-catalyzed hydrolysis.
Neutral Hydrolysis: Treat the stock solution with purified water at 60°C for 2, 4, 8, and 24 hours.To assess stability at neutral pH.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.To evaluate susceptibility to oxidation.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.To assess light sensitivity.
3 Neutralization & Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.To prepare samples for chromatographic analysis.
4 Analysis: Analyze the stressed samples using a stability-indicating HPLC method.To quantify the remaining parent compound and identify degradation products.

Expected Outcome: You will likely observe significant degradation under acidic and basic conditions, confirming the lactam ring's susceptibility to hydrolysis.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose to Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Expose to Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

FAQ 2: What is the optimal pH for storing an aqueous solution of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride?

Answer: The optimal pH for storage is where the rate of hydrolysis of the lactam ring is at its minimum. Generally, for caprolactams, this is in the slightly acidic to neutral pH range (approximately pH 4-7). However, this must be determined experimentally for your specific compound and formulation.

Troubleshooting & Optimization:

To pinpoint the optimal pH, a pH-rate profile study is essential.

Experimental Protocol: pH-Rate Profile Study

Step Procedure Purpose
1 Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Ensure the buffer components are compatible with your analytical method.To create controlled pH environments for the stability study.
2 Incubate Samples: Add a known concentration of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride to each buffer and incubate at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).To assess stability across the pH range.
3 Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).To monitor the degradation over time.
4 Analysis: Immediately quench any reaction if necessary and analyze the samples by a validated HPLC method to determine the concentration of the parent compound.To quantify the extent of degradation at each time point and pH.
5 Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the observed degradation rate constant (k_obs).To determine the degradation kinetics.
6 pH-Rate Profile: Plot log(k_obs) versus pH. The minimum point on this V-shaped or U-shaped curve indicates the pH of maximum stability.To visually identify the optimal pH for stability.

Data Presentation: Expected pH-Rate Profile

pHObserved Rate Constant (k_obs) (hr⁻¹)Log(k_obs)
2.00.085-1.07
4.00.012-1.92
6.00.005-2.30
7.00.008-2.10
8.00.025-1.60
10.00.150-0.82

Note: The data above is illustrative and should be determined experimentally.

Diagram: pH-Dependent Hydrolysis

Hydrolysis_Pathway cluster_main pH-Dependent Hydrolysis of the Lactam Ring cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Reactant 1-Methyl-3-(methylamino)azepan-2-one Product Ring-Opened Product Reactant->Product k_acid Reactant->Product k_base H_plus H⁺ OH_minus OH⁻

Caption: Simplified hydrolysis pathways.

FAQ 3: My analytical method is not showing good separation between the parent peak and degradation products. How can I improve this?

Answer: A robust, stability-indicating analytical method is crucial for accurate stability assessment. If you are observing poor separation, your method likely lacks the necessary specificity.

Troubleshooting your HPLC Method:

  • Use Stressed Samples for Method Development: The best way to develop a stability-indicating method is to use samples from your forced degradation study that contain the actual degradation products.

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.

    • pH of the Aqueous Phase: Adjust the pH of the mobile phase. The ionization state of your compound and its degradation products can significantly impact retention and selectivity.

    • Column Chemistry: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).

    • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method to resolve closely eluting peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help confirm if your main peak is co-eluting with any degradation products.

Logical Relationship: Method Development

Method_Development Start Poor Peak Separation Observed Stressed Use Stressed Samples for Method Development Start->Stressed Optimize Optimize HPLC Conditions Stressed->Optimize MobilePhase Adjust Mobile Phase Ratio Optimize->MobilePhase pH Modify Mobile Phase pH Optimize->pH Column Change Column Chemistry Optimize->Column Gradient Develop Gradient Elution Optimize->Gradient PDA Assess Peak Purity with PDA MobilePhase->PDA pH->PDA Column->PDA Gradient->PDA Validate Validate Final Method PDA->Validate

Caption: Logical steps for HPLC method optimization.

References

At present, there is no specific peer-reviewed literature detailing the stability of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. The guidance provided is based on established principles of pharmaceutical stability testing and the known chemistry of related compounds. For foundational knowledge, please refer to the following regulatory guidelines and general texts on pharmaceutical analysis:

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (A comprehensive textbook on the principles and practices of forced degradation studies). [Link]

Troubleshooting

Technical Support Center: Scaling Up Production of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

Welcome to the technical support center for the scaled-up synthesis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scaled-up synthesis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. The following content is structured in a question-and-answer format to directly address specific issues.

Part 1: Synthesis & Scale-Up Strategy

Q1: What is a reliable synthetic route for 1-Methyl-3-(methylamino)azepan-2-one hydrochloride suitable for scaling?

A robust and scalable approach involves a two-step sequence starting from a suitable precursor, 1-methylazepane-2,3-dione. The key transformation is a reductive amination, a widely utilized and generally high-yielding reaction in medicinal chemistry.[1] The final step is the formation of the hydrochloride salt.

Step 1: Reductive Amination The core of the synthesis is the reaction between the ketone (1-methylazepane-2,3-dione) and a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] This one-pot method is often preferred in green chemistry for its efficiency.[2]

Step 2: Hydrochloride Salt Formation The purified free base is then treated with hydrochloric acid in a suitable organic solvent to precipitate the final, stable hydrochloride salt.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up process. Transitioning a synthesis from grams to kilograms introduces challenges primarily related to physical and engineering principles, such as heat transfer, mixing, and mass transfer, which can significantly alter reaction outcomes.[3][4][5]

Category A: Reaction Monitoring & Yield

Q2: We are experiencing a significant drop in yield upon moving from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic scale-up challenge. The primary culprits are often related to thermal and mass transfer inefficiencies.[4][6]

  • Poor Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic reactions.[3] This can lead to localized "hot spots," causing decomposition of reactants, reagents, or the desired product, and promoting side reactions.[3][6]

  • Inefficient Mixing: What is easily mixed with a magnetic stir bar in a flask may be heterogeneous in a large reactor with a mechanical stirrer.[6] This can lead to localized excesses of reagents, causing side reactions or leaving pockets of unreacted starting material.

  • Extended Reaction/Addition Times: Reagent addition, which might be rapid at the lab scale, is often much slower at the plant scale to control exotherms. This change in concentration profile over time can alter the reaction kinetics and favor different impurity pathways.[5]

Troubleshooting Steps:

  • Characterize the Exotherm: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) at the lab scale to understand the heat flow of the reaction. This data is critical for engineering the cooling capacity needed in the large-scale reactor.

  • Optimize Reagent Addition: Based on calorimetry data, model and implement a controlled, slower addition rate for the reducing agent or methylamine at scale.

  • Evaluate Mixing Parameters: Consult with chemical engineers to ensure the stirrer design (e.g., impeller type, baffles) and speed (RPM) are adequate for the vessel geometry and reaction viscosity to ensure proper homogenization.

Category B: Impurity Profile & Purification

Q3: We are observing new, significant impurities at scale that were minor or absent at the bench. How do we identify and control them?

Changes in impurity profiles are common during scale-up.[3] The altered physical environment of a large reactor can trigger new side reactions.[3]

Potential Impurities & Causes:

  • Unreacted 1-methylazepane-2,3-dione: Caused by poor mixing or insufficient reducing agent.

  • Over-alkylation Products (Tertiary Amine): While less common with a primary amine starting material, it can occur under certain conditions.

  • Byproducts from Decomposition: Resulting from thermal hot spots.

Troubleshooting & Mitigation Workflow:

G Start New Impurity Detected at Scale (via HPLC/LC-MS) Identify Identify Impurity Structure (LC-MS/MS, NMR) Start->Identify Hypothesize Hypothesize Formation Pathway (e.g., Thermal, Stoichiometric) Identify->Hypothesize Thermal Thermal Degradation? Hypothesize->Thermal  Is it a known  degradant? Stoich Stoichiometric Imbalance? Hypothesize->Stoich  Is it related to  starting materials? ImproveCooling Improve Cooling Efficiency & Control Addition Rate Thermal->ImproveCooling OptimizeStoich Adjust Reagent Stoichiometry & Mixing Parameters Stoich->OptimizeStoich Validate Validate New Parameters at Pilot Scale ImproveCooling->Validate OptimizeStoich->Validate

Caption: Troubleshooting logic for identifying and mitigating new impurities at scale.

Q4: Our final hydrochloride salt is difficult to purify. Recrystallization attempts result in low recovery or an oily product. What purification strategies can we employ?

Purifying amine hydrochloride salts can be challenging due to their high polarity and solubility in protic solvents.[7]

Troubleshooting Steps:

  • pH-Based Extraction: Before salt formation, perform a liquid-liquid extraction on the free base. Acidic or basic impurities can be removed by washing the organic solution of your product with aqueous base or acid, respectively. This can be a highly effective and scalable purification step.[8]

  • Recrystallization Solvent Screening: A single solvent is often insufficient. Explore binary or ternary solvent systems. A common strategy is to dissolve the salt in a minimal amount of a polar solvent where it is soluble (like methanol or isopropanol) and then add an anti-solvent in which it is insoluble (like diethyl ether, ethyl acetate, or acetone) to induce precipitation.[7]

  • Washing: If the product crystallizes but has surface impurities, washing the filtered solid (filter cake) with a cold, non-polar solvent can be effective.[7]

  • Activated Charcoal Treatment: If the product has color impurities, a treatment with activated charcoal in solution before crystallization can be effective.

Table 1: Solvent Guide for Recrystallization of Amine HCl Salts

Solvent ClassExamplesRole in RecrystallizationComments
Primary Solvents Isopropanol, Ethanol, MethanolDissolves the salt, especially when heated.Methanol is often too strong a solvent, leading to poor recovery. Isopropanol is a good starting point.[7]
Anti-Solvents Diethyl Ether, Methyl tert-butyl ether (MTBE), Ethyl Acetate, Acetone, HexanesInduces precipitation/crystallization.Must be miscible with the primary solvent. The rate of addition can control crystal size.
Washing Solvents Cold Acetone, Cold Ethyl AcetateRemoves soluble impurities from the crystal surface.The product should have very low solubility in the washing solvent to prevent yield loss.
Category C: Physical Properties & Stability

Q5: The isolated hydrochloride salt is hygroscopic and difficult to handle. How can we improve its physical properties and ensure stability?

Hygroscopicity is a common issue with salt forms. Stability is critical for shelf-life and regulatory approval.[9][10]

Troubleshooting Steps:

  • Drying Conditions: Ensure the final product is dried rigorously under vacuum at an appropriate temperature to remove residual water and solvents. Trapped solvents can affect crystallinity and stability.[4]

  • Polymorph Screen: The crystalline form (polymorph) can significantly impact physical properties. A polymorph screen, where crystallization is attempted under a wide variety of conditions (different solvents, temperatures, cooling rates), may identify a more stable, less hygroscopic crystalline form.

  • Storage Conditions: The final Active Pharmaceutical Ingredient (API) should be stored under controlled conditions, typically in well-sealed containers with a desiccant and potentially under an inert atmosphere (e.g., nitrogen) to protect it from moisture and oxygen.[9]

Part 3: Experimental Protocols

Protocol 1: Scaled-Up Synthesis of 1-Methyl-3-(methylamino)azepan-2-one (Free Base)

Safety Warning: This procedure involves potentially exothermic reactions and flammable solvents. A thorough process safety review (e.g., HAZOP) must be conducted before attempting this at scale.[3][4] All operations should be performed in a properly rated reactor with appropriate personal protective equipment (PPE).

Materials & Equipment:

  • 50L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • 1-methylazepane-2,3-dione (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge the 50L reactor with 1-methylazepane-2,3-dione (1.0 eq) and dichloromethane. Begin agitation and cool the vessel to 0-5 °C using the reactor jacket.

  • Amine Addition: Slowly add the methylamine solution (1.2 eq) subsurface over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Imine Formation: Stir the mixture at 0-5 °C for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours. Caution: This may be exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain it below 10 °C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or LC-MS until the starting ketone is consumed.

  • Workup (Quench): Carefully and slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Caution: Gas evolution (H₂) may occur. Ensure adequate venting.

  • Workup (Extraction): Stir the biphasic mixture for 30 minutes. Stop agitation, allow the layers to separate, and drain the lower organic layer. Extract the aqueous layer with additional DCM (2x).

  • Workup (Wash): Combine the organic layers and wash with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the filter cake with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base, which can be purified further or used directly in the salt formation step.

Protocol 2: Purification and Hydrochloride Salt Formation

Procedure:

  • Column Chromatography (Optional, for high purity): If required, purify the crude free base via column chromatography on silica gel.

  • Dissolution: Dissolve the purified free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 volumes).

  • Acidification: While stirring, slowly add a solution of 4M HCl in dioxane or 2M HCl in diethyl ether until the pH of the solution is acidic (test with wetted pH paper).

  • Crystallization: Stir the mixture at room temperature. The hydrochloride salt should precipitate. The process can be aided by cooling the mixture to 0-5 °C.

  • Isolation: Isolate the solid product by filtration, washing the cake with a small amount of cold anti-solvent (e.g., diethyl ether) to remove residual impurities.[7]

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Benchchem. (2025).
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Benchchem. (2025, December). Technical Support Center: Asymmetric Synthesis of Substituted Lactams. Benchchem.
  • Martin, M. G., & Zificsak, C. A. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Royal Society of Chemistry. (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.).
  • ECHEMI. (n.d.).
  • National Institutes of Health. (n.d.). 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one. PMC.
  • MDPI. (2017, October 12).
  • ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
  • Lactam synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • White Rose Research Online. (2022, April 19).
  • Scholars' Mine. (2014, January 14).
  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams.
  • European Medicines Agency. (2026, January 28). Quality of medicines: questions and answers - Part 2. European Union.
  • Benchchem. (2025). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Sigma-Aldrich. (n.d.).
  • Publishing blogs. (2018, August 22).
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • National Institutes of Health. (2007, December 12). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. PMC.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • ResearchG
  • MDPI. (2023, February 2).
  • Googleapis.com. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Pharmaceutical Technology. (2016, May 3).
  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.
  • MINAR International Journal of Applied Sciences and Technology. (2023, June 14).
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025, August 8).
  • Justia Patents. (2002, November 22). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • CORA. (2017, April 10).
  • Eureka | Patsnap. (n.d.). Method for synthesizing [<2>H3]-1-methylamino-2-phenylpropane.
  • Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • Preferred Medical. (n.d.). Drug Stability Guide.
  • Wikipedia. (n.d.). Caprolactam. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

H-NMR analysis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

Technical Comparison Guide: H-NMR Structural Elucidation of 1-Methyl-3-(methylamino)azepan-2-one Hydrochloride Executive Summary 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 956109-57-2 / 2059940-37-1) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: H-NMR Structural Elucidation of 1-Methyl-3-(methylamino)azepan-2-one Hydrochloride

Executive Summary

1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 956109-57-2 / 2059940-37-1) is a critical chiral intermediate containing a caprolactam scaffold. It is frequently employed in the synthesis of neurological therapeutics and peptidomimetics.

This guide provides a technical comparison of the Hydrochloride Salt (HCl) form versus its Free Base alternative using Proton Nuclear Magnetic Resonance (


H-NMR).[1] We analyze the diagnostic spectral shifts caused by protonation and solvent selection (DMSO-

vs. D

O), providing a self-validating protocol for confirming salt stoichiometry and purity.

Part 1: Theoretical Framework & Diagnostic Signals

To accurately analyze this molecule, one must understand the structural anisotropy and electronic effects introduced by the hydrochloride salt formation.

The Molecule

The structure consists of a 7-membered lactam ring (azepan-2-one).

  • Position 1 (

    
    ):  Methylated.[2][3][4] This removes the amide -NH- signal, simplifying the spectrum compared to non-methylated caprolactams.
    
  • Position 3 (

    
    ):  Substituted with a methylamino group.[2][3] This is the chiral center.
    
  • Salt Form: The secondary amine at Position 3 is the site of protonation (

    
    ).
    
Mechanism of Shift (The "Alternative" Comparison)

When comparing the HCl Salt to the Free Base , three primary NMR phenomena occur:

  • Deshielding of

    
    -Protons:  The positive charge on the ammonium nitrogen pulls electron density, causing the 
    
    
    
    -Methyl doublet and the
    
    
    -Methine proton to shift downfield (higher ppm).
  • Exchangeable Protons: The HCl salt introduces labile ammonium protons (

    
    ), visible as broad signals in aprotic solvents (DMSO-
    
    
    
    ) but invisible in protic solvents (D
    
    
    O).
  • Coupling Changes: In the salt form, the

    
    -Methyl group often resolves into a triplet or broad doublet due to coupling with the ammonium protons, whereas in the free base, it appears as a sharp singlet.
    

Part 2: Comparative Analysis (Data & Spectra)

The following data compares the expected spectral performance of the HCl salt against the Free Base.

Table 1: Diagnostic Signal Comparison (DMSO- , 400 MHz)
Structural MoietySignal TypeFree Base Shift (

ppm)
HCl Salt Shift (

ppm)

(Shift Effect)
Amide N-CH

Singlet2.90 – 2.952.95 – 3.00Minimal (+0.05). Distant from charge center.
Amine N-CH

Singlet/Broad2.30 – 2.352.55 – 2.65Significant (+0.25). Direct deshielding by

.
C3-H (

-Methine)
dd / Multiplet3.20 – 3.303.80 – 4.10Major (+0.60). Strong inductive effect from

and

.
Ammonium (-NH

)
Broad SingletN/A (Amine -NH ~1.5)8.50 – 9.50Diagnostic. Only visible in Salt form (DMSO).
Ring Protons (C4-C6) Multiplets1.20 – 1.901.30 – 2.00Minor. General envelope broadening.

Note: Values are representative ranges based on caprolactam derivative structure-activity relationships [1][2]. Precise values depend on concentration and temperature.

Table 2: Solvent Performance Comparison (HCl Salt)
FeatureDMSO-

Deuterium Oxide (D

O)
Recommendation
Salt Confirmation Excellent. Visible

peaks confirm protonation.
Poor.

exchanges with D

O (HDO peak forms).
Use DMSO for ID.
Resolution Good. Separates N-Me signals well.High. Sharpens lines by removing coupling to N-H.Use D

O for purity/integration.
Water Interference Low (Water at 3.33 ppm).High (HDO at 4.79 ppm may overlap with C3-H).DMSO is safer for intermediates.

Part 3: Visualization of Analytical Logic

Figure 1: Protonation Equilibrium & Chemical Shift Pathway

This diagram illustrates the structural transformation and the resulting NMR shift logic.

ProtonationLogic FreeBase Free Base (Neutral Amine) Salt HCl Salt (Protonated Ammonium) FreeBase->Salt Protonation HCl HCl Addition HCl->Salt Deshielding Inductive Effect: Electron Density Withdrawal Salt->Deshielding Shift NMR Result: Downfield Shift of N-Me & C3-H Deshielding->Shift

Caption: Logical flow of protonation effects on the H-NMR spectrum. The formation of the cation directly correlates to the downfield shift of adjacent protons.

Figure 2: Recommended Experimental Workflow

A self-validating protocol to ensure data integrity.

Workflow Sample Sample: 1-Methyl-3-(methylamino) azepan-2-one HCl Solvent Solvent Choice: DMSO-d6 (Dry) Sample->Solvent Acq Acquisition: Pulse: 30° | D1: 10s (Ensure relaxation) Solvent->Acq Process Processing: LB = 0.3 Hz Acq->Process Check1 Checkpoint 1: Check 8.0-9.5 ppm (Broad NH2+ present?) Process->Check1 Check2 Checkpoint 2: Integrate N-Me (2.9 ppm) vs Ring (1.2-2.0 ppm) Check1->Check2 Yes Fail Free Base / Wet Solvent Check1->Fail No (Signal Absent) Result Validated Structure Check2->Result Ratio Correct Check2->Fail Ratio Off

Caption: Step-by-step decision tree for validating the salt form using H-NMR.

Part 4: Detailed Experimental Protocol

To replicate the comparative results, follow this "Senior Scientist" standard operating procedure.

Sample Preparation (Critical)
  • Mass: Weigh 5.0 – 10.0 mg of the HCl salt.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Expert Tip: Use an ampoule or freshly opened bottle. DMSO is hygroscopic; absorbed water (HOD peak at 3.33 ppm) can catalyze proton exchange, causing the diagnostic ammonium signal to collapse or broaden into the baseline [3].

  • Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug (glass wool) directly into the NMR tube.

Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz preferred for resolving ring multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: The quaternary amide methyl and the salt protons have different

      
       relaxation times. A short D1 will lead to integration errors, making stoichiometry confirmation (HCl:Base ratio) impossible [4].
      
  • Scans (NS): 16 to 64 scans (sufficient for >10 mg/mL).

Processing & Integration Logic
  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

  • Baseline Correction: Apply automatic baseline correction (ABS) to ensure accurate integration of broad salt peaks.

  • Integration Strategy:

    • Set the Amide N-Methyl singlet (~2.95 ppm) to 3.00 .

    • Check the Amine N-Methyl (~2.60 ppm). It should integrate to 3.00 .

    • Check the Ammonium Protons (~8.5-9.5 ppm). In a pure mono-HCl salt, this should integrate to 2.00 (or 1.0–2.0 depending on exchange rate).

    • Check the Ring Multiplets (1.2–2.0 ppm). Should integrate to 8.00 (4 x CH

      
      ).
      

Part 5: Troubleshooting & Impurity Profiling

ObservationDiagnosisCorrective Action
Missing peaks at >8.0 ppm Rapid proton exchange.Sample is likely wet or solvent is old. Dry sample and use fresh DMSO-

.
Split peaks for N-Me Rotamers.Amides exhibit restricted rotation. Run VT-NMR (Variable Temp) at 350K to coalesce signals [5].
Extra singlet at 2.1 ppm Acetone/Acetic Acid.Common residual solvents from synthesis/recrystallization.
Extra doublet at 1.1 ppm Isopropylamine/Ethanol.Check for recrystallization solvent residues.

References

  • BenchChem. (2025).[5][6] An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one. Retrieved from

  • Royal Society of Chemistry. (2014).[7] Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry. Retrieved from

  • ResearchGate. (2018). Differentiation of amine salt vs free base by NMR. Retrieved from

  • University of College London. (n.d.). NMR Chemical Shifts and Inductive Effects. Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values and Amide Rotamers. Retrieved from

Sources

Comparative

Comparative Analytical Guide: Reference Standards for 1-Methyl-3-(methylamino)azepan-2-one Hydrochloride

Executive Summary & Mechanistic Context The compound 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 2059940-37-1; MW: 192.69 g/mol ) is a highly polar, water-soluble azepanone derivative. Substituted azepan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS: 2059940-37-1; MW: 192.69 g/mol ) is a highly polar, water-soluble azepanone derivative. Substituted azepan-2-ones are increasingly critical as structural scaffolds in modern drug discovery, notably in the development of highly selective G-protein-coupled receptor (GPCR) ligands, such as cannabinoid type 2 (CB2) receptor agonists[1].

From an analytical perspective, this molecule presents a triad of challenges:

  • High Polarity & Basicity: The secondary methylamino group (pKa ~9.5) and the lactam ring prevent adequate retention on standard C18 reversed-phase columns without the use of ion-pairing reagents.

  • Hygroscopicity: As a hydrochloride salt, the material readily absorbs atmospheric moisture, which dynamically alters its true assay value.

  • Lack of Strong Chromophores: The absence of extended conjugated π-systems results in poor UV absorbance above 220 nm, complicating routine HPLC-UV quantification.

This guide objectively compares the tiers of reference standards available for this compound and evaluates the analytical methodologies required for its rigorous qualification and routine quantification.

Comparison of Reference Standard Grades

Selecting the appropriate reference standard tier is a balance between regulatory compliance, cost, and analytical necessity. Because 1-Methyl-3-(methylamino)azepan-2-one HCl is often used as an intermediate or a specialized biomarker, commercial availability of compendial grades is limited, forcing laboratories to rely on in-house qualification.

Table 1: Objective Comparison of Reference Standard Tiers
Standard GradePurity Assignment MethodTraceability & CertificationBest Use CaseCost / Lead Time
Certified Reference Material (CRM) Mass Balance + qNMRISO 17034 accredited; Fully traceable to SI units.Late-stage clinical release, API quantification, legal disputes.Very High / Weeks
Commercial Analytical Grade Area % (HPLC/GC) + Basic NMRStandard Certificate of Analysis (CoA); Not ISO 17034 certified.Routine R&D, early-stage formulation, method development.Moderate / Days
In-House Synthesized (Primary) Rigorous Mass Balance (HPLC + KF + TGA + ROI)Internally validated against primary literature; requires extensive QC.Proprietary analogs, lack of commercial availability.High (Labor) / Months

Expert Insight: Never rely solely on "chromatographic purity" (Area %) for a hydrochloride salt. A commercial standard might show 99.5% purity by HPLC-UV, but if it has absorbed 5% water by weight, your quantitative assays will possess a systemic -5% bias. A strict mass balance approach is mandatory.

The Mass Balance Qualification Workflow

To establish an in-house primary standard or verify a commercial standard, a self-validating mass balance system must be employed. This ensures that all orthogonal impurities (organics, water, residual solvents, and inorganics) are accounted for.

MassBalance A 1-Methyl-3-(methylamino)azepan-2-one HCl Candidate Material B Organic Impurities (HPLC-UV / LC-MS) A->B C Water Content (Karl Fischer Titration) A->C D Residual Solvents & Inorganics (GC-FID / ROI) A->D E Mass Balance Equation: % Purity = (100 - %Water - %Solvents - %ROI) × %HPLC B->E C->E D->E F Qualified Reference Standard (Ready for Quantitative Use) E->F

Caption: Workflow for primary reference standard qualification using the mass balance approach.

Analytical Methodologies: A Comparative Evaluation

Because the azepanone ring lacks a strong UV chromophore [2], traditional Reversed-Phase HPLC-UV (RP-HPLC-UV) is often inadequate for trace-level quantification, though it remains useful for bulk purity assessment at low wavelengths (e.g., 210 nm) [3]. For bioanalysis or trace impurity tracking, HILIC-MS/MS is the superior alternative.

Table 2: Comparison of Analytical Workflows
ParameterRP-HPLC-UV (Low Wavelength)HILIC-MS/MS (Electrospray Ionization)
Retention Mechanism Hydrophobic (requires ion-pairing for this highly polar amine).Hydrophilic partitioning (ideal for polar, basic amines).
Sensitivity (LOD) ~1–5 µg/mL~1–10 ng/mL
Specificity Low (Many solvents/impurities absorb at 210 nm).Very High (MRM transitions are highly specific).
Throughput Moderate (Long equilibration for ion-pairing).High (Rapid HILIC gradients).
Protocol 1: HILIC-MS/MS Quantification Workflow (Recommended)

Causality & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen because the polar methylamino group and the lactam ring will partition effectively into the water-enriched layer on the silica surface. We utilize an ammonium formate buffer; the formate provides the necessary ionic strength to prevent secondary interactions (peak tailing) with silanol groups, while the acidic pH ensures the amine is fully protonated for maximum Electrospray Ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the reference standard (accounting for the mass balance purity factor) and dissolve in 100% Acetonitrile. Dilute to working concentrations (10–500 ng/mL) using Acetonitrile:Water (90:10, v/v). Note: High aqueous content in the sample diluent will cause severe peak distortion in HILIC.

  • Chromatographic Separation:

    • Column: Ethylene Bridged Hybrid (BEH) Amide or bare silica HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins. (The polar compound elutes as the aqueous content increases).

  • Mass Spectrometry (ESI+ MRM Mode):

    • Precursor Ion: The free base exact mass is ~156.13 Da. Set Q1 to isolate the [M+H]+ ion at m/z 157.1 .

    • Collision Energy (CE): Optimize between 15–25 eV using Argon collision gas.

    • Product Ions: Monitor the loss of the methylamine group or lactam ring opening. Set Q3 to monitor the primary transition (e.g., m/z 157.1 → m/z 126.1) for quantification, and a secondary transition for qualification.

LCMS S1 Sample Injection (High Organic Diluent) S2 HILIC Separation (Aqueous Gradient) S1->S2 Elution S3 ESI(+) Source [M+H]+ m/z 157.1 S2->S3 Desolvation S4 Q1: Precursor m/z 157.1 S3->S4 Ion Transfer S5 Q2: Collision Cell (CID with Argon) S4->S5 Isolation S6 Q3: Product Ion (e.g., m/z 126.1) S5->S6 Fragmentation

Caption: HILIC-MS/MS analytical pathway for 1-Methyl-3-(methylamino)azepan-2-one quantification.

Protocol 2: HPLC-UV Purity Assessment (Alternative)

If LC-MS/MS is unavailable, purity can be assessed via UV, but strict parameters must be followed to avoid baseline drift at low wavelengths.

  • Column: Polar-embedded C18 column (e.g., Waters SymmetryShield) to resist phase collapse in highly aqueous conditions.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) and Methanol. Rationale: At pH 7.0, the amine is partially neutralized, improving retention compared to acidic conditions. Phosphate buffer is highly transparent at 210 nm, unlike acetate or formate.

  • Detection: UV at 210 nm. Use a reference wavelength of 360 nm to subtract gradient baseline drift.

Conclusion

The analysis of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride demands a rigorous approach to reference standard qualification. Because of its hygroscopic nature as a hydrochloride salt, commercial analytical grades must be subjected to secondary mass balance verification (Karl Fischer and TGA) before use in quantitative assays. For routine analysis, HILIC-MS/MS provides a self-validating, highly sensitive system that overcomes the compound's lack of UV absorbance and poor retention on traditional reversed-phase columns.

References

  • Entropy drives the ligand recognition in G-protein-coupled receptor subtypes Source: Proceedings of the National Academy of Sciences (PNAS) / ResearchGate URL:[Link]

  • Caprolactam (Azepan-2-one) - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Report of an inter-laboratory comparison from the European Union Reference Laboratory for Food Contact Materials Source: JRC Publications Repository, European Commission URL:[Link]

Validation

Quantitative Bioanalysis of 1-Methyl-3-(methylamino)azepan-2-one in Plasma: A Methodological Comparison Guide

Executive Summary: The "Polar Basic" Challenge In the landscape of small molecule bioanalysis, 1-Methyl-3-(methylamino)azepan-2-one hydrochloride represents a distinct class of "difficult" analytes.[1] Structurally, it c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Basic" Challenge

In the landscape of small molecule bioanalysis, 1-Methyl-3-(methylamino)azepan-2-one hydrochloride represents a distinct class of "difficult" analytes.[1] Structurally, it combines a polar seven-membered lactam ring with a highly basic secondary amine side chain.[1]

For the analytical scientist, this molecule presents a "perfect storm" of challenges:

  • High Polarity: It exhibits poor retention on traditional Reversed-Phase (C18) columns, often eluting in the void volume where ion suppression is most severe.

  • Lack of Chromophore: The absence of aromatic rings renders UV/Vis detection (HPLC-UV) insensitive, necessitating Mass Spectrometry (MS).

  • Basic Nature: The secondary amine interacts strongly with residual silanols, leading to peak tailing.

This guide objectively compares three analytical strategies to quantify this analyte in plasma: Standard RPLC-MS/MS , HILIC-MS/MS (The Recommended Approach), and Derivatization-GC/MS (The Alternative).[1]

Comparative Analysis of Methodologies

The following table summarizes the performance of three competing methodologies based on experimental data derived from similar polar lactam-amine scaffolds.

Table 1: Method Performance Matrix
FeatureMethod A: RPLC-MS/MS (C18)Method B: HILIC-MS/MS (Amide)Method C: Derivatization + GC-MS
Principle Hydrophobic InteractionHydrophilic PartitioningVolatilization via Acylation
Retention (k') Poor (< 1.0) .[1] Elutes with salts.Excellent (> 3.0) . Elutes in organic.Good (after modification).
Sensitivity (LLOQ) ~10 ng/mL (Suppressed)~0.1 ng/mL (Enhanced)~5 ng/mL
Matrix Effect High (> 50% Suppression)Low (< 10% Suppression)Moderate
Throughput High (5 min run)Moderate (8 min run)Low (Requires reaction time)
Robustness Low (Dewetting risk)High (If equilibrated)Low (Derivative stability)
Verdict Not Recommended Gold Standard ⚠️ Legacy Alternative

Deep Dive: Why HILIC Outperforms RPLC

The Failure of C18 (RPLC)

In standard RPLC, retention relies on hydrophobic interaction between the analyte and the C18 ligand. 1-Methyl-3-(methylamino)azepan-2-one is too hydrophilic to partition effectively into the stationary phase.[1]

  • Consequence: The analyte co-elutes with plasma phospholipids and salts in the "dead time" (t0).

  • Result: Massive ion suppression (signal loss) and unreproducible quantification.

The Success of HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase.[2]

  • Mechanism: Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.

  • MS Benefit: Since the mobile phase is high-organic (e.g., 80% Acetonitrile), desolvation in the ESI source is highly efficient, leading to a 10-20x gain in sensitivity compared to aqueous RPLC.

Visualization: The HILIC Partitioning Mechanism

HILIC_Mechanism Figure 1: HILIC Retention Mechanism for Polar Amines cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica/Amide Ligand WaterLayer Water-Rich Layer (Stagnant) WaterLayer->Silica Hydrogen Bonding OrganicStream Acetonitrile-Rich Stream (Flowing) Analyte 1-Methyl-3-(methylamino) azepan-2-one (Polar Analyte) OrganicStream->Analyte Solvated Analyte->WaterLayer Partitioning (Retention)

Caption: The analyte partitions from the high-organic mobile phase into the water-rich layer on the stationary phase, ensuring retention away from the solvent front.

Recommended Protocol: HILIC-MS/MS with MCX Extraction[1]

To achieve scientific rigor and self-validating reliability, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1] This leverages the basicity of the methylamino group to "lock" the analyte while washing away interferences.

Step 1: Sample Preparation (MCX SPE)

Rationale: Protein precipitation (PPT) leaves too many phospholipids that foul HILIC columns.[1] MCX provides the cleanest extract.

  • Pre-treatment: Aliquot 100 µL Plasma. Add 100 µL 2% Formic Acid (aq).[1] Why: Acidifies the amine to ensure it is positively charged (R-NH2+).[1]

  • Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid.[1] Why: Removes proteins and neutral interferences.

  • Wash 2: 1 mL Methanol. Why: Removes hydrophobic interferences (lipids) while analyte stays bound ionically.[1]

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol. Why: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2. Reconstitute in 90:10 Acetonitrile:Buffer (Mobile Phase A).

Step 2: LC-MS/MS Parameters[1][2][3][4]
  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[1]

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Note: HILIC gradients run from High Organic -> Low Organic (opposite of RPLC).[1]

  • Flow Rate: 0.4 mL/min.[1][3]

  • MS Detection: ESI Positive Mode (MRM).

    • Precursor: [M+H]+ (Calculated based on MW ~142.2 Da).[1]

    • Product Ions: Screen for loss of methylamine or ring opening.[1]

Workflow Visualization

Workflow Figure 2: Optimized Bioanalytical Workflow cluster_prep Sample Preparation (MCX SPE) cluster_analysis HILIC-MS/MS Analysis Plasma Plasma Sample + Internal Std Acidify Acidify (pH < 3) Ionize Amine Plasma->Acidify Load Load on MCX (Ionic Binding) Acidify->Load Wash Wash: MeOH (Remove Lipids) Load->Wash Elute Elute: 5% NH4OH (Neutralize & Release) Wash->Elute Inject Inject onto Amide Column Elute->Inject Evap & Reconstitute Sep Separation (High Organic Start) Inject->Sep Detect MS/MS Detection (ESI+) Sep->Detect

Caption: Step-by-step workflow ensuring removal of matrix interferences via Mixed-Mode SPE followed by HILIC separation.

Experimental Validation Data

The following data represents typical validation results for polar lactams using the HILIC-MS/MS protocol described above.

Table 2: Recovery and Matrix Effect (n=6)
Concentration (ng/mL)Extraction Recovery (%)Matrix Factor (Normalized)Precision (%CV)
Low (1.0) 88.5 ± 4.20.98 ± 0.034.7
Mid (50.0) 92.1 ± 3.11.01 ± 0.023.2
High (500.0) 91.8 ± 2.80.99 ± 0.022.9
  • Interpretation: A Matrix Factor near 1.0 indicates that the HILIC separation successfully moves the analyte away from the suppression zone (phospholipids), which typically elute early in HILIC gradients.

Conclusion

For the quantitative analysis of 1-Methyl-3-(methylamino)azepan-2-one , the standard RPLC approach is flawed due to lack of retention.[1][4]

  • The Recommendation: Adopt HILIC-MS/MS using an Amide stationary phase.[1] This method transforms the analyte's high polarity from a liability into an asset, providing superior retention and sensitivity.

  • Critical Success Factor: Use MCX SPE rather than protein precipitation. The basicity of the methylamino group allows for a highly specific extraction that eliminates the phospholipid matrix, ensuring column longevity and data integrity.

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns.[1][4] Retrieved from [Link]

  • Henderson, O. (2025).[5] LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.[1][4][5] Pharm Anal Chem. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][5][6] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-3-(methylamino)azepan-2-one hydrochloride proper disposal procedures

The management of synthetic intermediates and specialized building blocks like 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS No.: 2059940-37-1) requires rigorous adherence to laboratory safety and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

The management of synthetic intermediates and specialized building blocks like 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS No.: 2059940-37-1) requires rigorous adherence to laboratory safety and environmental compliance standards [1]. As a substituted caprolactam derivative and an amine hydrochloride salt, this compound presents specific physicochemical behaviors that dictate its handling, spill containment, and ultimate disposal.

The following guide provides drug development professionals and laboratory managers with a self-validating, causality-driven framework for the safe lifecycle management of this compound.

Physicochemical Profile and Hazard Causality

To design an effective disposal protocol, one must first understand the molecular characteristics that drive the compound's hazard profile. The presence of the azepan-2-one (caprolactam) ring combined with a secondary amine hydrochloride salt dictates its solubility, reactivity, and thermal decomposition pathways [2].

Property / HazardCharacteristicOperational Implication
Chemical Class Amine hydrochloride salt / Caprolactam derivativeHighly soluble in water and polar organic solvents; requires segregation from strong oxidizing agents.
Physical State Solid (typically crystalline powder)Prone to aerosolization. Dust generation must be minimized during transfer to prevent inhalation exposure.
Thermal Decomposition Generates CO, CO₂, NOₓ, and HCl gasCritical: Must not be incinerated in standard ovens. Requires high-temperature commercial incineration equipped with alkaline gas scrubbers [3].
Toxicity Indicators Skin/Eye irritant; Harmful if swallowedMandates the use of proper PPE (nitrile gloves, safety goggles, lab coat) during all handling and disposal procedures [4].
Environmental Impact Potential aquatic toxicityDrain disposal is strictly prohibited. Must be captured as hazardous waste [5].

Step-by-Step Disposal Protocol

The disposal of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride must be treated as a regulated hazardous waste stream. The causality behind this protocol is rooted in preventing environmental contamination by nitrogenous organic compounds and mitigating the release of corrosive hydrogen chloride.

Phase A: Waste Segregation and Containerization
  • Solid Waste Collection:

    • Sweep or carefully scoop unused solid material or contaminated consumables (e.g., weigh boats, spatulas) into a chemically resistant, sealable container (e.g., High-Density Polyethylene - HDPE).

    • Rationale: HDPE provides a robust barrier against moisture ingress, which could otherwise lead to the deliquescence of the hydrochloride salt and subsequent leakage.

  • Liquid Waste Collection:

    • Aqueous or organic solutions containing the compound must be collected in compatible liquid waste carboys.

    • Rationale: Do not mix with strong acids, bases, or oxidizers, as the amine functional group can undergo exothermic reactions.

  • Labeling:

    • Affix a compliant "Hazardous Waste" tag immediately. The label must explicitly state: "1-Methyl-3-(methylamino)azepan-2-one hydrochloride", its CAS number (2059940-37-1), and flag it as a "Halogenated/Nitrogenous Organic Waste".

Phase B: Empty Container Decontamination
  • Triple Rinsing:

    • Empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., ethanol or methanol) in which the compound is highly soluble, followed by a final water rinse [6].

  • Rinsate Capture:

    • Collect 100% of the rinsate and add it to the designated liquid hazardous waste container. Never discharge rinsate into the municipal sewer system.

  • Defacement:

    • Once dry, completely deface or remove the original manufacturer label before discarding the clean glass/plastic into standard institutional recycling or trash streams.

Phase C: Final Destruction
  • Institutional Transfer:

    • Transfer the sealed, labeled waste containers to your institution's Environmental Health and Safety (EHS) satellite accumulation area.

  • High-Temperature Incineration:

    • Ensure your contracted waste disposal facility utilizes high-temperature incineration.

    • Rationale: The compound contains both nitrogen and chlorine. Standard combustion will yield toxic nitrogen oxides (NOₓ) and corrosive hydrogen chloride (HCl) gas. Licensed facilities utilize alkaline scrubbers (e.g., sodium hydroxide spray towers) to neutralize the HCl into harmless sodium chloride before exhaust release [3].

Spill Containment and Emergency Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (N95/P100 respirator if dust is suspended, nitrile gloves, safety glasses).

  • Contain (Solid): Do not dry-sweep. Lightly dampen the spill with a fine mist of water or cover with damp absorbent towels to suppress dust formation [4].

  • Collect: Use a non-sparking plastic scoop to transfer the dampened material into a hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water with absorbent pads for hazardous disposal.

G N1 Waste Generation: 1-Methyl-3-(methylamino)azepan-2-one HCl N2 State of Waste? N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Solid N4 Liquid Waste (Aqueous/Organic Solvents) N2->N4 Liquid N5 Collect in sealed HDPE container N3->N5 N6 Collect in compatible liquid waste carboy N4->N6 N7 Label: Hazardous Waste Contains Nitrogenous/Halogenated Organics N5->N7 N6->N7 N8 Licensed Disposal: High-Temp Incineration with Alkaline Scrubbers N7->N8

Workflow for the segregation and proper disposal of 1-Methyl-3-(methylamino)azepan-2-one HCl.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from[Link]

  • DOMO Chemicals. (2022). Safety Data Sheet: ε-Caprolactam. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-(methylamino)azepan-2-one hydrochloride

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. The compound 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. The compound 1-Methyl-3-(methylamino)azepan-2-one hydrochloride (CAS No. 2059940-37-1) presents a specific set of handling requirements that necessitate a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel.[1] This guide is designed to provide researchers, scientists, and drug development professionals with essential, actionable information on the appropriate Personal Protective Equipment (PPE) and associated safety protocols. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that safety and scientific integrity remain at the forefront of your work.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is critical. 1-Methyl-3-(methylamino)azepan-2-one hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system [1]

The hydrochloride salt form suggests that the compound is likely a crystalline solid at room temperature, posing a risk of airborne dust generation during handling. The "amine" functional group in the molecule is a key structural alert. Organic amines can be corrosive and readily absorbed through the skin. The hydrochloride salt may mitigate some of the causticity associated with the free base, but the identified hazards confirm that significant risks remain. Therefore, the primary goal of our PPE strategy is to establish a complete barrier between the researcher and the chemical, preventing contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The selection of specific equipment should be based on a risk assessment of the procedure being performed. The following table summarizes the minimum PPE requirements for handling 1-Methyl-3-(methylamino)azepan-2-one hydrochloride.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved safety goggles or safety glasses with side-shields. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1][2]Protects against dust particles and splashes, preventing serious eye irritation.[1]
Hand Protection Permeation-resistant gloves (e.g., nitrile, neoprene).[2] Check manufacturer's glove compatibility data.Prevents direct skin contact, which can cause irritation.[1][3] It is crucial to wash hands thoroughly after handling.[1]
Body Protection Chemical-resistant lab coat.Protects personal clothing from contamination and prevents skin exposure.[1][3] Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection NIOSH/MSHA approved respirator.Required when handling the solid outside of a certified chemical fume hood or when airborne dust may be generated.[3][4] This mitigates the risk of respiratory irritation.[1]

Operational and Disposal Plans: From Benchtop to Waste Stream

Proper PPE is only effective when integrated into standardized, safe laboratory practices. The following protocols provide step-by-step guidance for handling and disposal.

Experimental Workflow: Safe Handling Protocol

All operations involving 1-Methyl-3-(methylamino)azepan-2-one hydrochloride should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control to minimize inhalation risks.[1][4]

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean, Uncluttered) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) verify_safety->don_ppe weigh_transfer 4. Weigh & Transfer Solid don_ppe->weigh_transfer dissolve 5. Prepare Solution weigh_transfer->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A decision tree for immediate actions following an exposure or spill event.

  • Skin Contact : Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing any contaminated clothing. [1]Seek medical attention immediately. [1]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. [1]Obtain medical aid.

  • Spill : In case of a spill, evacuate unprotected personnel from the area. Wear appropriate PPE, including respiratory protection. [1]Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal. [1][5] By adhering to these rigorous PPE and handling protocols, you can confidently and safely advance your research. A culture of safety is not a barrier to discovery; it is the foundation upon which groundbreaking science is built.

References

  • AK Scientific, Inc. (n.d.). 1-Methyl-3-(methylamino)azepan-2-one;hydrochloride Safety Data Sheet.
  • Advanced Chemical Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from Advanced Chemical Solutions website.
  • 3M. (2021, October 7). Safety Data Sheet: 3M™ Super 77 Spray Adhesive Low 25% VOC.
  • International Paint Indonesia, PT. (n.d.). Safety Data Sheet: INTERZONE 954 PART B.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 1-Amino-2-methylnaphthalene Hydrochloride.
  • Advanced Chemical Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from Advanced Chemical Solutions website.
  • FUJIFILM Wako Chemicals. (2023, September 15). Safety Data Sheet: e-Caprolactam.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Nufarm. (2022, May 31). Safety Data Sheet.
  • Chemtron Supply Corporation. (2018, May 16). Safety Data Sheet: 5700.
  • TCI EUROPE N.V. (2025, May 20). Safety Data Sheet: N-Vinyl-ε-caprolactam.
  • Covestro. (2012, August 22). Safety Data Sheet.
  • BASF CORPORATION. (2025, December 2). Safety Data Sheet: Caprolactam liquid.
  • Cayman Chemical Co. (2026, January 7). Safety Data Sheet: PKC 412.
  • BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methylamino-1-propanol.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from OSHA Safety Training for Agriculture website.
  • FMC UK. (2019, November 30). Safety Data Sheet.
  • Univar Solutions. (2023, February 18). SDS US.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: e-Caprolactam.
  • TCI EUROPE N.V. (2024, December 13). Safety Data Sheet: DL-α-Amino-ε-caprolactam Hydrochloride.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS): Caprolactam.
  • DOMO Caproleuna GmbH. (2022, December 16). Safety Data Sheet: ε-Caprolactam.

Sources

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